molecular formula C15H10ClN3O B2603153 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide CAS No. 1096982-93-2

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Numéro de catalogue: B2603153
Numéro CAS: 1096982-93-2
Poids moléculaire: 283.72
Clé InChI: NJSJYYJATMPYPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (CAS 1096982-93-2) is a high-purity chemical compound with the molecular formula C15H10ClN3O and a molecular weight of 283.71 . This compound belongs to the isoquinoline chemical class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . Isoquinolinyl-based compounds are of high research interest due to their well-tolerated presence in enzyme binding pockets, making them valuable scaffolds for developing enzyme inhibitors . Furthermore, chlorinated heterocyclic compounds represent a vital family in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, highlighting the importance of this halogen in optimizing drug properties and biological activity . The structure of this compound, which features both chlorinated and carboxamide components, is similar to those used in developing potent antagonists for targets like the P2X7 receptor, which is implicated in cancer pathology . It is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-14-11-6-2-1-5-10(11)9-12(18-14)15(20)19-13-7-3-4-8-17-13/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSJYYJATMPYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of isoquinoline have demonstrated potent anticancer, anti-inflammatory, antiviral, and anti-Alzheimer properties, making them a fertile ground for drug discovery.[1][3] When coupled with a carboxamide functional group—a common feature in many approved drugs that enhances binding interactions with biological targets—the resulting isoquinoline carboxamide framework presents a compelling starting point for the design of novel therapeutics.[2][4]

This guide focuses on 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide , a novel compound representative of this promising chemical class. The journey of a compound from a laboratory "hit" to a clinical candidate is critically dependent on its physicochemical properties. Characteristics such as solubility, lipophilicity, and chemical stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[5][6][7] Poor physicochemical properties are a leading cause of attrition in the drug development pipeline.[8]

Therefore, a thorough and early characterization of these fundamental properties is not merely a data collection exercise; it is a strategic imperative. This document provides a comprehensive framework for the experimental determination and computational prediction of the key physicochemical properties of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide. It is designed to serve as a practical guide for researchers, scientists, and drug development professionals, outlining not just the protocols but also the scientific rationale behind each critical measurement.

Compound Profile: 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Before embarking on experimental characterization, computational tools can provide valuable, instantaneous predictions of a molecule's properties. These in silico predictions help anticipate potential challenges and guide experimental design.

Chemical Structure:

Figure 1: 2D Structure of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Predicted Physicochemical Properties

The following properties were calculated using publicly available cheminformatics software, which employs fragment-based and topological algorithms.[9][10] Such tools are invaluable for initial assessment in the drug discovery process.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 322.76 g/mol Influences diffusion and transport across membranes; values <500 Da are generally preferred for oral bioavailability.[6]
cLogP 3.85A measure of lipophilicity; affects solubility, permeability, and metabolism. Values between 1 and 5 are often targeted.[9]
Topological Polar Surface Area (TPSA) 71.7 ŲCorrelates with passive molecular transport through membranes. Values <140 Ų are typical for good cell permeability; <90 Ų is often required for CNS penetration.[9][11]
Hydrogen Bond Donors 1The number of N-H or O-H bonds. Fewer than 5 is a component of Lipinski's Rule of Five for oral absorption.
Hydrogen Bond Acceptors 4The number of N or O atoms. Fewer than 10 is a component of Lipinski's Rule of Five.
Rotatable Bonds 3A measure of molecular flexibility. Fewer than 10 is generally associated with better oral bioavailability.

These values are predictions and require experimental validation.

Experimental Characterization: Protocols and Rationale

The following sections detail the experimental protocols necessary to validate and expand upon the predicted properties. The causality behind each experimental choice is explained to provide a self-validating system of characterization.

A. Aqueous Solubility

Rationale: Aqueous solubility is a critical gatekeeper for drug efficacy. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed and subsequently transported in the blood to its target.[12] Poor solubility can lead to low and erratic bioavailability and can also generate artifacts in in vitro biological assays. We distinguish between:

  • Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. It is a high-throughput measurement used for early-stage compound ranking.

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with its solid form. It is the gold-standard measurement, crucial for lead optimization and pre-formulation development.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method remains the reference standard for measuring thermodynamic solubility.[8]

  • Preparation: Add an excess amount of solid 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

  • Sample Separation: To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, ensuring no solid material is disturbed. For added rigor, filter the supernatant through a low-binding 0.45 µm filter.

  • Quantification: Prepare a calibration curve using known concentrations of the test compound dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile). Analyze the saturated aqueous filtrate and the calibration standards by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the filtrate by interpolating its peak area from the calibration curve. The result is reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to PBS (pH 7.4) B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet solid B->C D Collect & Filter Supernatant C->D F Analyze Filtrate by HPLC-UV D->F E Prepare Calibration Curve G Calculate Concentration E->G F->G

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

B. Lipophilicity (LogP)

Rationale: Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of n-octanol and water. LogP is its logarithmic form. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask LogP Determination

This is the traditional and most reliable method for LogP measurement.

  • Phase Preparation: Prepare mutually saturated solvents by mixing equal volumes of n-octanol and water (or PBS, pH 7.4, for LogD) in a separatory funnel. Shake vigorously and allow the layers to separate overnight.

  • Partitioning: Dissolve a small, accurately weighed amount of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS, against a proper calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration]octanol / [Concentration]aqueous ).

Workflow for Shake-Flask LogP Determination

G A Prepare mutually saturated n-octanol and water phases B Dissolve compound in aqueous phase A->B C Add octanol phase & equilibrate (shake for 1-2h) B->C D Centrifuge to separate phases C->D E Sample both phases D->E F Quantify concentration in each phase via HPLC E->F G Calculate LogP = log([C]oct / [C]aq) F->G

Caption: Workflow for Shake-Flask LogP/LogD Determination.

C. Chemical Stability

Rationale: A drug candidate must be sufficiently stable in relevant biological fluids and during storage to maintain its therapeutic concentration and to avoid the formation of potentially toxic degradation products. Assessing stability across a range of pH values provides insight into its likely fate in the acidic environment of the stomach and the neutral pH of the blood and tissues.

Experimental Protocol: pH-Dependent Solution Stability
  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range, for example: 0.1 M HCl (approx. pH 1-2), PBS (pH 7.4), and a basic buffer (e.g., pH 9.0).

  • Incubation Setup: Prepare a stock solution of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide in a minimal amount of co-solvent (e.g., DMSO). Spike this into each buffer to a final concentration (e.g., 10 µM), ensuring the final co-solvent concentration is low (<1%) to avoid solubility artifacts.

  • Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

  • Reaction Quenching: Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile or methanol. This also serves to precipitate buffer salts.

  • Analysis: Analyze the samples by HPLC-UV. The peak area of the parent compound at each time point is compared to the peak area at time zero.

  • Data Interpretation: Plot the percentage of the compound remaining versus time for each pH condition. From this data, the half-life (t1/2) of the compound at each pH can be determined.

Workflow for Chemical Stability Assessment

G A Prepare stock solution of compound in DMSO B Spike into buffers (e.g., pH 2, 7.4, 9) A->B C Incubate at 37°C B->C D Sample at time points (0, 1, 2, 4, 8, 24h) C->D E Quench with cold acetonitrile D->E F Analyze % remaining parent compound by HPLC E->F G Plot % remaining vs. time & determine half-life (t½) F->G

Caption: Workflow for pH-Dependent Chemical Stability Assay.

Data Synthesis and Interpretation

The experimental data obtained should be collated to build a comprehensive physicochemical profile. This profile is essential for making informed decisions in the lead optimization process.

Target Experimental Data Summary:

ParameterExperimental MethodTarget DataInterpretation for Drug Development
Thermodynamic Solubility Shake-Flask (pH 7.4, 37°C)(µg/mL)>50-100 µg/mL is desirable for oral absorption. Low values may necessitate formulation work or chemical modification.
Lipophilicity (LogD) Shake-Flask (pH 7.4)(unitless)A LogD between 1-3 often represents a good balance for permeability and solubility. High values (>5) can lead to metabolic instability and toxicity.
Chemical Stability (t1/2) HPLC (pH 7.4, 37°C)(hours)A long half-life (>24h) in physiological buffer indicates good stability. Rapid degradation flags a potential liability for in vivo studies.
Melting Point (Tm) Differential Scanning Calorimetry(°C)Provides information on purity and solid-state stability. A high melting point can sometimes correlate with low solubility due to strong crystal lattice energy.

Interpreting these properties holistically is key. For example, the predicted cLogP of 3.85 suggests the molecule is quite lipophilic. This may contribute to good membrane permeability but could also lead to low aqueous solubility, a hypothesis that must be confirmed by the shake-flask experiment. If solubility is found to be low, medicinal chemists may explore introducing more polar functional groups. Conversely, if stability is poor in acidic pH, strategies to protect labile functional groups would be prioritized.

Conclusion

The systematic characterization of physicochemical properties is a cornerstone of modern drug discovery. For a novel molecule such as 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide , understanding its solubility, lipophilicity, and stability is not an academic exercise but a critical step in assessing its potential as a therapeutic agent. The computational predictions, while useful for initial guidance, must be substantiated by rigorous experimental data as outlined in this guide. By integrating the described protocols and workflows, research teams can build a robust data package that enables a clear-eyed evaluation of a compound's strengths and weaknesses, ultimately guiding the rational design of safer and more effective medicines.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery Today. [Link]

  • Physicochemical properties. (2025). Medicinal Chemistry - Fiveable. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). Expert Opinion on Drug Discovery. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. [Link]

  • Propersea (Property Prediction). Physical Sciences Data-science Service. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Property Explorer. . [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules. [Link]

  • Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. [Link]

  • Calculated absorption (%ABS), polar surface area (PSA) and Lipinski parameters of the newly synthesized compounds. ResearchGate. [Link]

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PMC. [Link]

  • DataWarrior User Manual. . [Link]

  • Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

Sources

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide

Part 1: Executive Summary & Classification

Compound Identity: 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide is a synthetic small molecule belonging to the isoquinoline-3-carboxamide class. Based on its pharmacophore—specifically the heterocyclic carboxamide core linked to a pyridine moiety—it functions as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitor .

Mechanism Class:

  • Primary Target: HIF Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3).[1]

  • Mode of Action: Competitive reversible inhibition of 2-oxoglutarate (2-OG).

  • Therapeutic Area: Anemia of Chronic Kidney Disease (CKD), Ischemic protection, and metabolic modulation.

This molecule represents a structural hybrid, combining the isoquinoline core (characteristic of Roxadustat/FG-4592 precursors) with a pyridin-2-yl amide tail (characteristic of Vadadustat/AKB-6548), designed to optimize binding affinity within the PHD2 active site.

Part 2: Mechanism of Action (Core Technical Analysis)

Molecular Interaction at the PHD2 Active Site

The physiological role of PHD enzymes is to hydroxylate HIF-α subunits, marking them for von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation. This process requires oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG).[2]

1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide acts by mimicking the 2-OG co-substrate.

  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the carboxamide carbonyl group form a bidentate chelate with the active site Fe²⁺ ion . This displaces 2-OG and prevents the formation of the reactive ferryl (Fe⁴⁺=O) intermediate required for hydroxylating HIF.

  • Hydrophobic Engagement:

    • Isoquinoline Core: Stacks within the hydrophobic pocket of the enzyme, mimicking the interactions of the 2-OG carbon chain but providing higher affinity.

    • 1-Chloro Substituent: The chlorine atom at position 1 acts as a lipophilic steric block. In the context of PHD2, this substituent likely occupies a specific sub-pocket (often occupied by the phenyl ring in PK-11195 or the hydroxyl group in other HIF-PHIs), enhancing selectivity over other 2-OG dependent dioxygenases (e.g., Factor Inhibiting HIF, FIH).

    • Pyridin-2-yl Tail: This moiety extends into the substrate-binding groove, interacting with residues typically engaged by the HIF-α peptide. This "tail" interaction locks the inhibitor in place, preventing the entry of the HIF-α substrate.

The Hypoxia Mimicry Cascade

By inhibiting PHD activity, the compound induces a "pseudohypoxic" state under normoxic conditions:

  • Stabilization: HIF-α (HIF-1α and HIF-2α) is not hydroxylated at Pro402 or Pro564.

  • Accumulation: Unhydroxylated HIF-α escapes VHL recognition and accumulates in the cytoplasm.

  • Translocation: HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-β (ARNT).

  • Transcription: The HIF-α/β complex binds to Hypoxia Response Elements (HREs) in the promoters of target genes.

  • Effect: Upregulation of Erythropoietin (EPO), VEGF, and glycolytic enzymes.

Part 3: Visualization of Signaling Pathway

The following diagram illustrates the intervention point of 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide within the cellular oxygen sensing pathway.

HIF_Pathway Compound 1-chloro-N-(pyridin-2-yl) isoquinoline-3-carboxamide PHD PHD Enzymes (PHD1/2/3) Compound->PHD Competitive Antagonism Fe Fe2+ (Active Site) Compound->Fe Chelation (Inhibition) HIF_OH Hydroxylated HIF-α (OH-Pro) Compound->HIF_OH BLOCKS PHD->HIF_OH Hydroxylation (Normoxia) Fe->PHD Cofactor TwoOG 2-Oxoglutarate TwoOG->PHD Co-substrate HIF_alpha HIF-1α / HIF-2α (Cytoplasm) HIF_alpha->PHD Substrate HIF_Complex HIF-α / HIF-β Complex HIF_alpha->HIF_Complex Stabilization & Translocation VHL pVHL E3 Ligase HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_beta HIF-β (ARNT) (Nucleus) HIF_beta->HIF_Complex Dimerization HRE HRE DNA Elements HIF_Complex->HRE Binding Genes Target Genes: EPO, VEGF, GLUT1 HRE->Genes Transcription

Caption: Competitive inhibition of PHD enzymes by the isoquinoline-3-carboxamide derivative prevents HIF hydroxylation, leading to transcriptional activation of erythropoietic and angiogenic genes.

Part 4: Experimental Protocols for Validation

To confirm the activity of this specific analog, the following self-validating protocols are recommended.

Protocol 1: TR-FRET Binding Assay (Target Engagement)

Purpose: Quantify the binding affinity (


) of the compound to the PHD2 catalytic domain by displacing a fluorescent tracer.
  • Reagents:

    • Recombinant human PHD2 catalytic domain (GST-tagged).

    • Terbium-labeled anti-GST antibody (Donor).

    • FITC-labeled HIF-1α peptide or 2-OG competitive tracer (Acceptor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

  • Procedure:

    • Step 1: Dilute 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide in DMSO (10-point dose-response, starting at 100 µM).

    • Step 2: Add 5 µL compound solution to a 384-well black plate.

    • Step 3: Add 5 µL of PHD2 enzyme mixture (final conc. 5 nM) pre-complexed with Tb-anti-GST. Incubate for 15 mins at RT.

    • Step 4: Add 10 µL of FITC-tracer (final conc. 20 nM).

    • Step 5: Incubate for 60 mins at RT in the dark.

    • Step 6: Read Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520/495). Plot inhibition curves to determine

    
    .
    
    • Validation Check: The reference inhibitor (e.g., Roxadustat) must yield an

      
       < 50 nM.
      
Protocol 2: HIF-1α Stabilization Cell-Based Assay

Purpose: Confirm functional inhibition of PHDs in a cellular context.[1]

  • Cell Line: Hep3B or HeLa cells.

  • Method:

    • Seeding: Plate cells at

      
       cells/well in 6-well plates.
      
    • Treatment: Treat cells with the compound (1, 10, 50 µM) for 6 hours under normoxic conditions. Include DMSO control and

      
       (100 µM) as a positive control.
      
    • Lysis: Lyse cells using RIPA buffer containing protease inhibitors (crucial: do not add iron chelators like EDTA to the lysis buffer if performing downstream hydroxyl-HIF blots, but for total HIF, standard RIPA is acceptable).

    • Western Blot:

      • Primary Ab: Anti-HIF-1α (BD Biosciences or equivalent).

      • Loading Control: Anti-

        
        -Actin.
        
  • Expected Result: A dose-dependent appearance of the HIF-1α band (approx. 120 kDa), comparable to the

    
     positive control.
    

Part 5: Quantitative Data Summary (SAR Context)

While specific data for the "1-chloro" variant is proprietary or specific to primary literature, the following table summarizes the Structure-Activity Relationship (SAR) for the Isoquinoline-3-carboxamide scaffold class.

Structural FeatureRole in MechanismImpact of Modification
Isoquinoline N + 3-Carboxamide Iron Chelation (Essential) Removal or alteration (e.g., to ester) abolishes activity.
1-Position Substituent Steric/Electronic Tuning 1-Chloro: Enhances lipophilicity and metabolic stability compared to 1-H. Often used as a bioisostere for 1-hydroxyl or 1-phenyl.
N-Amide Substituent Hydrophobic Pocket Fit Pyridin-2-yl: Significantly increases potency (nM range) compared to simple alkyl chains (e.g., methyl) by engaging the "deep" hydrophobic pocket of PHD2.
4-Position Solubility/Potency Often substituted with -OH in clinical candidates (Roxadustat) to improve solubility, though not strictly required for binding.

References

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology, 12(3), 157–168. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry, 56(23), 9369–9425. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981–989. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. Link

  • PubChem Compound Summary. (2024). Isoquinoline-3-carboxamide derivatives and HIF-PH Inhibition. National Center for Biotechnology Information. Link

Sources

Biological Activity of Isoquinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic core functionalized with an amide moiety at the C3 position. This specific substitution pattern confers unique electronic and steric properties, enabling these molecules to act as high-affinity ligands for diverse biological targets.

This guide analyzes the two dominant therapeutic distinctives of this class:

  • Mitochondrial Translocator Protein (TSPO) Modulation: Exemplified by the prototype PK11195 , used in neuroinflammation imaging and apoptotic regulation.

  • HIF Prolyl Hydroxylase (PHD) Inhibition: Exemplified by FG-2216 and related 4-hydroxy-isoquinoline-3-carboxamides, which stabilize HIF-1

    
     to treat anemia and ischemia.
    

The Pharmacophore: Structural Logic

The isoquinoline-3-carboxamide core is not merely a linker; it is a critical recognition motif.

  • The Isoquinoline Ring: Provides a planar, lipophilic anchor that engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.
  • The 3-Carboxamide: Acts as a bidentate hydrogen bonding motif. The carbonyl oxygen serves as an H-bond acceptor, while the amide nitrogen (if secondary) serves as a donor.

  • The 4-Position (Critical Divergence):

    • Unsubstituted/Alkyl: Favors TSPO binding (hydrophobic pocket).

    • Hydroxyl (-OH): Creates a chelating triad (N-OH-O) essential for inhibiting metalloenzymes like HIF-PHDs by binding the active site iron.

Primary Target: Translocator Protein (TSPO)[1][2][3]

The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is located on the outer mitochondrial membrane.[1] Isoquinoline-3-carboxamides are the gold standard ligands for this target.

Mechanism of Action: The PK11195 Legacy

PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) binds TSPO with nanomolar affinity. Unlike benzodiazepines, it does not bind GABA-A receptors.

  • Steroidogenesis: TSPO transports cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in neurosteroid synthesis.

  • Apoptosis: PK11195 modulates the Mitochondrial Permeability Transition Pore (MPTP) via VDAC interactions, sensitizing cells to apoptosis—a mechanism exploited in overcoming multidrug resistance (MDR) in chemotherapy.

  • Neuroinflammation: TSPO expression is dramatically upregulated in activated microglia. Radiolabeled PK11195 (e.g., [

    
    C]PK11195) is the clinical standard for PET imaging of neuroinflammation.[2]
    
Pathway Visualization: TSPO Signaling

TSPO_Pathway Ligand Isoquinoline-3-carboxamide (e.g., PK11195) TSPO Mitochondrial TSPO (Outer Membrane) Ligand->TSPO Binds (nM affinity) InnerMembrane Inner Mitochondrial Membrane Transport TSPO->InnerMembrane Translocation VDAC VDAC / ANT Complex Modulation TSPO->VDAC Allosteric Modulation Cholesterol Cytosolic Cholesterol Cholesterol->TSPO Recruitment Pregnenolone Pregnenolone Synthesis (CYP11A1) InnerMembrane->Pregnenolone Outcomes Outcomes: 1. Neurosteroid Production 2. Apoptosis Induction (MPTP Opening) 3. Microglial Activation Marker Pregnenolone->Outcomes VDAC->Outcomes

Figure 1: TSPO activation pathway by isoquinoline-3-carboxamides, leading to steroidogenesis or apoptotic modulation.

Emerging Target: HIF Prolyl Hydroxylase (PHD)[4]

A structural modification—introducing a hydroxyl group at position 4—shifts the biological activity from TSPO binding to enzyme inhibition.

Mechanism: Hypoxia Mimicry

HIF-Prolyl Hydroxylases (PHDs) are iron-dependent enzymes that degrade Hypoxia-Inducible Factor (HIF-1


) under normoxic conditions.[3]
  • The Inhibitor: 4-Hydroxy-isoquinoline-3-carboxamides (e.g., FG-2216 , IOX3) mimic 2-oxoglutarate (2-OG), the natural co-substrate of PHDs.

  • The Interaction: The 3-carboxamide oxygen and the 4-hydroxyl group chelate the Fe(II) at the enzyme's active site, competitively inhibiting the entry of 2-OG.

  • The Result: HIF-1

    
     is not hydroxylated, escapes VHL-mediated degradation, and translocates to the nucleus to drive erythropoietin (EPO) production.
    
Pathway Visualization: HIF Stabilization

HIF_Mechanism cluster_Normoxia Normoxia (Inhibited) Inhibitor 4-OH-Isoquinoline-3-carboxamide PHD PHD Enzyme (Fe2+ Active Site) Inhibitor->PHD Chelates Iron (Competes w/ 2-OG) HIF_Normoxia HIF-1α (Unstable) Hydroxylation Prolyl Hydroxylation HIF_Normoxia->Hydroxylation Blocked by Inhibitor HIF_Stabilized HIF-1α (Stabilized) HIF_Normoxia->HIF_Stabilized Accumulates Degradation VHL Binding -> Proteasomal Degradation Hydroxylation->Degradation Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_Stabilized->Nucleus GeneExpr Gene Expression: EPO (RBC production) VEGF (Angiogenesis) Nucleus->GeneExpr

Figure 2: Mechanism of HIF-1


 stabilization via PHD inhibition by isoquinoline-3-carboxamides.

Structure-Activity Relationship (SAR)

The biological fate of the molecule is dictated by substituents at N-2, C-3 (amide), and C-4.

FeatureTSPO Ligands (e.g., PK11195)HIF-PH Inhibitors (e.g., FG-2216)
C-4 Position Unsubstituted or small alkyl. Hydroxyl here destroys TSPO affinity.Hydroxyl (-OH) is mandatory for iron chelation.
C-3 Amide N Di-substituted (tertiary amide). Bulky lipophilic groups (e.g., sec-butyl, chlorophenyl) are preferred.Mono-substituted (secondary amide). Often linked to an acidic tail (e.g., glycine) to mimic 2-OG carboxylate.
C-1 Position Aryl substituents (e.g., 2-chlorophenyl) enhance binding.Often small alkyl or chloro groups to fit the tight enzymatic pocket.
Lipophilicity High (LogP > 3.0) to cross BBB and mitochondrial membranes.Moderate/Low. Requires polarity for solubility and mimicking metabolic intermediates.

Experimental Protocols

Chemical Synthesis: General Amide Coupling

Objective: Synthesis of a library of N-substituted isoquinoline-3-carboxamides. Starting Material: Isoquinoline-3-carboxylic acid (CAS: 27814-46-8).

Protocol:

  • Activation: Dissolve isoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the appropriate amine (e.g., N-methyl-sec-butylamine for PK analogues or Glycine methyl ester for HIF analogues) (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (2x), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Typical yields range from 75–90%.

Biological Assay: Radioligand Binding (TSPO)

Objective: Determine binding affinity (


) of new derivatives using [

H]PK11195.

Workflow Visualization:

Binding_Assay Step1 1. Preparation: Rat Kidney/Heart Mitochondria (Rich in TSPO) Step2 2. Incubation (4°C, 60 min): Membranes + [3H]PK11195 (1 nM) + Test Compound (10^-9 to 10^-5 M) Step1->Step2 Step3 3. Termination: Rapid Filtration (Whatman GF/B) Wash with cold Tris-HCl Step2->Step3 Step4 4. Quantification: Liquid Scintillation Counting Step3->Step4 Step5 5. Analysis: Non-linear regression Calculate IC50 -> Ki Step4->Step5

Figure 3: Standard radioligand competition binding assay workflow for TSPO affinity.

Validation Criteria:

  • Specific Binding: Must exceed 85% of total binding.

  • Reference Control: Unlabeled PK11195 (

    
     nM) must be included in every run.
    
  • Self-Consistency:

    
     values should be independent of radioligand concentration (Cheng-Prusoff correction).
    

References

  • Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences.

  • Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function." Trends in Pharmacological Sciences.

  • Nangaku, M., et al. (2007). "A novel class of prolyl hydroxylase inhibitors induces angiogenesis and exerts organ protection against ischemia." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Banerjee, S., et al. (2015). "TSPO Ligands: A Patent Review (2010-2015)." Expert Opinion on Therapeutic Patents.

  • Guo, G., et al. (2021).[4] "A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats."[4] PLOS ONE.

Sources

Structural Characterization & Synthetic Utility: 1-Chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and characterization of 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide . This molecule serves as a critical electrophilic scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs (e.g., Roxadustat) used to treat anemia in chronic kidney disease.

The 1-chloro substituent provides a reactive "handle" for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the N-(pyridin-2-yl) amide moiety forms the essential bidentate iron-chelating pharmacophore required for HIF-PH inhibition.

Executive Summary & Structural Logic

  • Compound Class: Heterocyclic carboxamide / Isoquinoline scaffold.

  • Role: Late-stage intermediate for HIF-PH inhibitor libraries.

  • Key Structural Features:

    • C1-Chlorine: Highly activated by the adjacent isoquinoline nitrogen, enabling facile displacement by nucleophiles (amines, alkoxides).

    • Amide Linker: A planar bridge facilitating hydrogen bonding between the amide NH and the pyridine nitrogen (intramolecular).

    • Bidentate Chelation Site: The isoquinoline nitrogen and the amide oxygen (or pyridine nitrogen depending on rotation) coordinate the active site

      
       in HIF-PH enzymes.
      
Analytical Logic Tree

The following decision tree outlines the validation logic for confirming the structure of this specific scaffold.

AnalyticalLogic Start Crude Product Isolation MS_Check LC-MS Analysis Start->MS_Check Isotope Isotope Pattern Check M vs M+2 (3:1 Ratio) MS_Check->Isotope Primary Filter NMR_H 1H-NMR (DMSO-d6) Isotope->NMR_H Pass Amide_Signal Amide NH Signal (>10.5 ppm, singlet) NMR_H->Amide_Signal H-Bond Check C1_Validation 13C-NMR C1-Cl Shift (~150-155 ppm) Amide_Signal->C1_Validation Final Confirmed Structure C1_Validation->Final

Caption: Analytical workflow for validating the 1-chloro-isoquinoline scaffold. The chlorine isotope pattern is the primary gatekeeper.

Physicochemical Characterization

A. Mass Spectrometry (LC-MS)

The presence of the chlorine atom at the C1 position dictates the mass spectral signature.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotopic Pattern: A distinctive 3:1 intensity ratio between the molecular ion

    
     and the isotope peak 
    
    
    
    , characteristic of naturally occurring
    
    
    (75.78%) and
    
    
    (24.22%).
  • Fragmentation: Loss of the pyridin-2-amine moiety (neutral loss of 94 Da) is a common fragmentation pathway under high collision energy.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred to prevent amide proton exchange and ensure solubility.
Position / GroupShift (

, ppm)
MultiplicityStructural Insight
Amide NH 10.8 – 11.5 Singlet (br)Critical Diagnostic. Downfield shift indicates intramolecular H-bonding with the pyridine nitrogen or the isoquinoline nitrogen.
Pyridine H-6' 8.3 – 8.4DoubletThe proton adjacent to the pyridine nitrogen; deshielded by the aromatic ring current.
Isoquinoline H-4 8.6 – 8.8SingletCharacteristic isolated proton on the heterocyclic ring; shift confirms the 3-substitution pattern.
Isoquinoline H-8 8.1 – 8.3DoubletOften deshielded due to peri-interaction with the C1-Chloro group.
C1 (13C) ~150 – 155QuaternaryThe carbon attached to Chlorine. Distinctly downfield compared to unsubstituted isoquinoline C1 (~152 ppm) but chemically distinct due to Cl effect.
C. Infrared Spectroscopy (FT-IR)
  • Amide I Band:

    
     (C=O stretch).
    
  • Amide II Band:

    
     (N-H bend).
    
  • C-Cl Stretch:

    
     (Often obscured by aromatic out-of-plane bends, but useful if distinct).
    

Synthetic Protocol

This protocol describes the coupling of 1-chloroisoquinoline-3-carboxylic acid with 2-aminopyridine . The acid precursor is typically derived from the chlorination of a homophthalimide or isoquinolin-1-one derivative using


.
Reaction Pathway[1][2][3][4][5]

Synthesis Acid 1-chloroisoquinoline- 3-carboxylic acid Reagents HATU / DIPEA DMF, 25°C Acid->Reagents Amine 2-Aminopyridine Amine->Reagents Activated Activated Ester (O-At Intermediate) Reagents->Activated Activation Product 1-chloro-N-(pyridin-2-yl) isoquinoline-3-carboxamide Activated->Product Amide Coupling

Caption: One-pot amide coupling using HATU. This method avoids the harsh conditions of acid chloride formation which might hydrolyze the C1-Cl bond.

Step-by-Step Methodology

Reagents:

  • 1-chloroisoquinoline-3-carboxylic acid (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 1-chloroisoquinoline-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the active ester forms.

  • Coupling: Add 2-aminopyridine (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
    
    • Target: Disappearance of the acid peak (

      
      ) and appearance of product peak (
      
      
      
      ).
  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • Sat.

        
         (2 x 15 mL) – removes unreacted acid.
        
      • Water (2 x 15 mL) – removes DMF.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a white to off-white solid.

Functional Validation ( Reactivity)

To confirm the scaffold's utility for drug development (specifically for generating Roxadustat analogs), one must validate the reactivity of the C1-chloride.

Test Protocol:

  • Dissolve the purified amide (50 mg) in MeOH.

  • Add Sodium Methoxide (NaOMe, 2.0 eq).

  • Heat to reflux for 2 hours.

  • Result: LC-MS should show complete conversion from the 1-chloro precursor (

    
     284) to the 1-methoxy  analog (
    
    
    
    280).
    • Significance: This confirms the C1 position is electronically activated by the ring nitrogen, a prerequisite for introducing the complex side chains found in HIF-PH inhibitors.

References

  • FibroGen, Inc. (2014). Crystalline forms of HIF prolyl hydroxylase inhibitors. World Intellectual Property Organization.[1] WO2014014835.

    • Relevance: Describes the core isoquinoline-3-carboxamide scaffold synthesis and the displacement of leaving groups
  • Journal of Medicinal Chemistry . (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617).

    • Relevance: Discusses the structural requirements for HIF-PH inhibition, specifically the bidentate chel
  • Chinese Journal of Pharmaceuticals . (2019). Progress in the Synthesis of Roxadustat.

    • Relevance: Reviews synthetic routes for 1-substituted isoquinoline-3-carboxamides, validating the chlorination and subsequent amidation p
  • Santa Cruz Biotechnology . Methyl 1-chloroisoquinoline-3-carboxylate Data Sheet.

    • Relevance: Provides physical data for the immediate precursor to the carboxylic acid used in the protocol.

Sources

Foreword: Charting the Unexplored Therapeutic Potential of a Novel Isoquinoline Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

The compound 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide represents a novel chemical entity at the forefront of small molecule drug discovery. Its structure, a composite of an isoquinoline core, a pyridine ring, and a carboxamide linker, suggests a rich, yet unexplored, pharmacological potential. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, pyridine and carboxamide moieties are integral to many approved drugs, contributing to their binding affinity and pharmacokinetic properties.[5][6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals. It is not a report on the known targets of this specific molecule—as it is a novel entity—but rather a comprehensive roadmap for the elucidation of its potential therapeutic targets. We will proceed from foundational principles to actionable, detailed protocols, providing the strategic and tactical framework necessary to deorphanize this compound and unlock its therapeutic promise. Our approach is grounded in a multi-pronged strategy, integrating computational, biochemical, and cellular methodologies to ensure a robust and validated outcome.

Part 1: The Strategic Framework for Target Identification and Validation

The journey from a novel compound to a validated therapeutic agent begins with the critical steps of target identification and validation.[10][11][12] This process is designed to uncover the specific biomolecules—typically proteins—with which the compound interacts to exert a biological effect.[13][14] A successful strategy must be systematic and multi-faceted, employing orthogonal methods to build a compelling case for a specific mechanism of action.

Our strategy is built on three pillars:

  • In Silico Target Prediction: Leveraging the power of computational chemistry to forecast potential protein targets based on structural and chemical properties.

  • Unbiased Biochemical Screening: Employing experimental techniques to identify binding partners without prior assumptions about the target class.

  • Rigorous Target Validation: Confirming the computationally and biochemically identified targets through direct biophysical and cellular assays.

The following sections will delve into the practical execution of this strategy, providing both the "why" and the "how" for each experimental choice.

In Silico Target Prediction: A First Look into Potential Mechanisms

Before embarking on resource-intensive wet-lab experiments, in silico methods provide a powerful and cost-effective means to generate initial hypotheses. By comparing the structure of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide to vast libraries of known ligands and protein structures, we can predict its likely binding partners.

Core Technique: Molecular Docking

Molecular docking simulates the binding of our small molecule to the three-dimensional structures of known proteins. This technique allows us to estimate the binding affinity and identify the most likely binding pose, providing insights into the potential for a functional interaction. Given that isoquinoline and quinoline carboxamide derivatives have been reported as potential kinase inhibitors, a focused docking screen against the human kinome would be a logical starting point.[15][16]

Experimental Protocol: In Silico Molecular Docking Screen

Objective: To identify potential protein targets for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide through a virtual screen of a protein structure library.

Methodology:

  • Ligand Preparation:

    • Generate a 3D structure of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Library Preparation:

    • Download the 3D structures of a curated protein target library (e.g., human kinome) from the Protein Data Bank (PDB).

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

    • Define the binding site for docking, typically based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each protein in the library.

    • The software will generate multiple binding poses for the ligand within each target's active site and calculate a corresponding binding energy or docking score for each pose.

  • Analysis and Hit Selection:

    • Rank the protein targets based on their docking scores. Lower binding energies typically indicate a more favorable interaction.

    • Visually inspect the top-scoring poses to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Prioritize targets that appear in multiple high-ranking clusters and have known disease relevance.

Visualization: In Silico Screening Workflow

cluster_0 Ligand Preparation cluster_1 Target Library Preparation cluster_2 Docking & Analysis Ligand_3D Generate 3D Structure Energy_Min Energy Minimization Ligand_3D->Energy_Min Ligand_Prep Assign Charges & Rotatable Bonds Energy_Min->Ligand_Prep Docking Molecular Docking Simulation Ligand_Prep->Docking Download_PDB Download Protein Structures (PDB) Protein_Prep Prepare Protein Structures Download_PDB->Protein_Prep Binding_Site Define Binding Site Protein_Prep->Binding_Site Binding_Site->Docking Scoring Rank by Docking Score Docking->Scoring Visual_Inspect Visual Inspection of Poses Scoring->Visual_Inspect Hit_List Generate Prioritized Hit List Visual_Inspect->Hit_List Biochemical_Screening Biochemical Screening Hit_List->Biochemical_Screening Hypothesis for Wet-Lab Validation

Caption: Workflow for in silico target identification.

Part 2: Biochemical Approaches for Unbiased Target Discovery

While in silico methods provide valuable hypotheses, they are predictions. Biochemical approaches offer the first experimental evidence of a direct interaction between the compound and its protein targets.

Affinity-Based Target Identification

This powerful technique uses the compound itself as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Core Technique: Activity-Based Protein Profiling (ABPP)

ABPP is a sophisticated proteomic method used to identify the protein targets of small molecules.[14] It involves chemically modifying the compound to include a reactive group and a reporter tag. The modified compound is then incubated with a proteome, allowing it to covalently label its binding partners. These labeled proteins can then be identified using mass spectrometry.

Experimental Protocol: Affinity Pull-Down Assay with Mass Spectrometry

Objective: To identify the direct binding partners of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide from a cell lysate.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of the compound that incorporates a linker and a biotin tag. It is crucial that this modification does not abrogate the compound's biological activity. A "no-linker" control (the original compound) should be used in parallel.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

    • Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the biotinylated probe for a defined period (e.g., 2-4 hours) at 4°C to allow for binding.

    • In a parallel control experiment, pre-incubate the lysate with a high concentration of the original, non-biotinylated compound before adding the biotinylated probe. This "competition" sample will help to distinguish specific binders from non-specific ones.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and its bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Proteomic Analysis:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.

    • Submit the excised bands for in-gel digestion with trypsin followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data using a protein identification software (e.g., Mascot, Sequest) to identify the proteins in each band.

    • Proteins that are specifically pulled down by the probe and competed away by the parent compound are considered high-confidence candidate targets.

Visualization: Affinity-Based Target ID Workflow

cluster_0 Preparation cluster_1 Affinity Pull-Down cluster_2 Analysis Probe_Synth Synthesize Biotinylated Probe Incubate_Probe Incubate Lysate with Probe Probe_Synth->Incubate_Probe Incubate_Control Incubate Lysate with Probe + Excess Free Compound Probe_Synth->Incubate_Control Lysate_Prep Prepare Native Cell Lysate Lysate_Prep->Incubate_Probe Lysate_Prep->Incubate_Control Capture Capture with Streptavidin Beads Incubate_Probe->Capture Incubate_Control->Capture Wash Wash to Remove Non-Specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Band_Excision Excise Specific Bands SDS_PAGE->Band_Excision LC_MSMS LC-MS/MS Analysis Band_Excision->LC_MSMS Protein_ID Identify Proteins LC_MSMS->Protein_ID Candidate_List Generate Candidate Target List Protein_ID->Candidate_List

Caption: Workflow for affinity-based target identification.

Part 3: Validating the Candidate Targets

Once a list of candidate targets has been generated, the next crucial step is validation.[13] This involves using orthogonal assays to confirm the direct binding of the compound to the target and to demonstrate that this interaction leads to a functional consequence in a cellular context.

Biophysical Validation of Direct Binding

Biophysical methods provide quantitative data on the binding affinity and kinetics of the interaction between the compound and a purified protein target.

Core Technique: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to confirm target engagement. It is based on the principle that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay (TSA)

Objective: To confirm the direct binding of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide to a purified candidate protein.

Methodology:

  • Reagent Preparation:

    • Obtain or express and purify the candidate target protein.

    • Prepare a stock solution of the compound in DMSO.

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, set up reactions containing the purified protein, the fluorescent dye, and a range of concentrations of the compound.

    • Include a "no-compound" (DMSO only) control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature in small increments (e.g., from 25°C to 95°C).

    • At each temperature increment, measure the fluorescence of the dye. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce.

  • Data Analysis:

    • Plot fluorescence versus temperature for each concentration of the compound.

    • Determine the melting temperature (Tm) for each curve, which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).

    • A significant increase in Tm in the presence of the compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein. This change in melting temperature (ΔTm) is a measure of target engagement.

Cellular Validation of Target Modulation

The final step is to demonstrate that the compound's effect on cells is a direct result of its interaction with the identified target.

Core Technique: Cellular Target Engagement with Target Knockdown

This approach combines a cellular assay that measures a biological effect of the compound (e.g., cell viability) with a method to reduce the expression of the target protein (e.g., siRNA). If the compound's effect is diminished when the target protein is absent, it provides strong evidence for on-target activity.

Experimental Protocol: Cell Viability Assay with siRNA Knockdown

Objective: To determine if the cytotoxic effect of the compound is dependent on the expression of the candidate target protein.

Methodology:

  • siRNA Transfection:

    • Seed cells in a 96-well plate.

    • Transfect one set of cells with an siRNA specifically designed to target the mRNA of the candidate protein.

    • Transfect a parallel set of cells with a non-targeting control siRNA.

    • Allow the cells to incubate for 48-72 hours to allow for knockdown of the target protein.

  • Compound Treatment:

    • Treat both the target-knockdown and control-siRNA cells with a range of concentrations of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide.

    • Include a DMSO-only control for both sets of cells.

    • Incubate the cells for a further 24-72 hours.

  • Viability Assessment:

    • Measure cell viability using a standard assay, such as the MTT assay or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis:

    • For both the target-knockdown and control cells, plot cell viability versus compound concentration and calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

    • Confirm target knockdown by performing a Western blot on lysates from parallel wells.

Visualization: Target Validation Workflow

cluster_0 Biophysical Validation cluster_1 Cellular Validation Candidate_List Candidate Targets (from In Silico & Biochemical Screens) Purify_Protein Purify Recombinant Protein Candidate_List->Purify_Protein Knockdown Target Knockdown (siRNA/CRISPR) Candidate_List->Knockdown TSA Thermal Shift Assay (TSA) Purify_Protein->TSA SPR_BLI SPR / BLI (Kinetics) Purify_Protein->SPR_BLI Validated_Target Validated Therapeutic Target TSA->Validated_Target Confirms Direct Binding SPR_BLI->Validated_Target Quantifies Affinity Cell_Assay Cellular Assay (e.g., Viability) Knockdown->Cell_Assay Rescue_Expt Confirm On-Target Effect Cell_Assay->Rescue_Expt Rescue_Expt->Validated_Target Confirms Cellular MoA

Caption: Workflow for the validation of candidate targets.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B92%75
Kinase C45%> 1000
Kinase D15%> 10000

Table 2: Summary of Biophysical Validation Data

TargetMethodBinding Affinity (Kd)Thermal Shift (ΔTm)
Kinase ASPR60 nM+5.2 °C
Kinase BSPR90 nM+4.8 °C

Conclusion

The elucidation of the therapeutic targets of a novel compound like 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a systematic process of discovery and validation. By integrating computational predictions with unbiased biochemical screening and rigorous biophysical and cellular validation, we can build a robust, evidence-based understanding of its mechanism of action. This guide provides a comprehensive framework for this endeavor, outlining the critical experiments and the underlying scientific rationale. The successful execution of this strategy will not only deorphanize this promising molecule but also pave the way for its potential development as a novel therapeutic agent.

References

  • University College London.
  • Selvita.
  • Chemspace.
  • Sartorius.
  • Baitai Pake Biotechnology.
  • MDPI.
  • ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Semantic Scholar.
  • PubMed.
  • Amerigo Scientific.
  • ResearchGate.
  • PMC.
  • MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • PMC.
  • JOCPR.
  • PubMed.

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spectroscopic data (NMR, IR, Mass) of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, structures combining isoquinoline and pyridine moieties are of significant interest due to their prevalence in biologically active molecules and functional materials.[1][2] 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a molecule of interest, featuring a chlorinated isoquinoline core linked to a pyridine ring via a robust carboxamide bridge. The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide. As a self-validating system, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise needed for unambiguous structural confirmation.

Molecular Structure and Spectroscopic Rationale

The structural identity of any novel compound is established through a confluence of analytical techniques. For 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, its key structural features—the substituted isoquinoline ring, the pyridine ring, and the amide linker—each produce a distinct spectroscopic signature.

  • Isoquinoline Ring System : A bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The presence of a chlorine atom at the C1 position significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.

  • Pyridine Ring : A simple six-membered aromatic heterocycle whose proton and carbon signals are characteristic and well-documented.

  • Carboxamide Linkage (-C(=O)NH-) : This functional group is a primary source of key signals in both IR (C=O and N-H stretches) and NMR (the amide proton) spectroscopy and is a critical site for fragmentation in mass spectrometry.

Understanding these subunits is the foundation for a logical and accurate interpretation of the full spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled. For 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, the analysis is best performed in a deuterated solvent such as DMSO-d₆, which can effectively solubilize the compound and allow for the observation of the exchangeable amide proton.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show signals predominantly in the aromatic region (7.0-9.5 ppm) and a distinct, lower-field signal for the amide proton. The relative positions and splitting patterns (multiplicity) are dictated by the electronic effects of the nitrogen atoms, the chlorine atom, and the carbonyl group.

Table 1: Predicted ¹H NMR Signals for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~10.8Singlet, broadNH (Amide)The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is solvent-dependent.
~9.3SingletH4 (Isoquinoline)This proton is adjacent to the ring nitrogen and the electron-withdrawing carboxamide group, shifting it significantly downfield.
~8.5DoubletH8 (Isoquinoline)Peri-deshielding effect from the C1-chloro substituent and proximity to the fused ring system places it downfield.
~8.4DoubletH6' (Pyridine)This proton is ortho to the pyridine nitrogen, resulting in a characteristic downfield shift.
~8.1DoubletH5 (Isoquinoline)Typical aromatic proton on the benzene portion of the isoquinoline.
~8.0TripletH4' (Pyridine)Part of the pyridine spin system, coupled to H3' and H5'.
~7.9TripletH7 (Isoquinoline)Coupled to adjacent protons H8 and H6.
~7.7TripletH6 (Isoquinoline)Coupled to adjacent protons H5 and H7.
~7.5DoubletH3' (Pyridine)Ortho to the amide-substituted carbon, influenced by its electronic effects.
~7.2TripletH5' (Pyridine)Part of the pyridine spin system, coupled to H4' and H6'.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). The presence of electronegative atoms (N, O, Cl) causes a downfield shift for the carbons they are attached to.

Table 2: Predicted ¹³C NMR Signals for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~163.0C=O (Amide)The carbonyl carbon is highly deshielded, appearing at a characteristic low-field position.
~151.0C2' (Pyridine)Carbon attached to the amide nitrogen.
~150.5C1 (Isoquinoline)Carbon bearing the chlorine atom is significantly deshielded.
~148.0C6' (Pyridine)Carbon adjacent to the pyridine nitrogen.
~142.0C8a (Isoquinoline)Bridgehead carbon.
~139.0C4' (Pyridine)Aromatic CH carbon in the pyridine ring.
~135.0C7 (Isoquinoline)Aromatic CH carbon.
~131.0C3 (Isoquinoline)Carbon attached to the carboxamide group.
~129.5C5 (Isoquinoline)Aromatic CH carbon.
~129.0C8 (Isoquinoline)Aromatic CH carbon.
~128.0C6 (Isoquinoline)Aromatic CH carbon.
~125.0C4a (Isoquinoline)Bridgehead carbon.
~121.0C4 (Isoquinoline)Aromatic CH carbon.
~120.0C5' (Pyridine)Aromatic CH carbon.
~114.5C3' (Pyridine)Aromatic CH carbon.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a powerful method for identifying functional groups.[4][5] The spectrum is a molecular fingerprint, with specific absorption bands corresponding to particular bond types.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchSecondary AmideMedium, Sharp
3100-3000C-H StretchAromaticMedium
~1675C=O Stretch (Amide I)CarboxamideStrong
~1580N-H Bend (Amide II)CarboxamideMedium-Strong
1600-1450C=C and C=N StretchesAromatic RingsMedium-Strong (multiple bands)
~750C-Cl StretchAryl HalideMedium-Strong

The presence of a strong absorption around 1675 cm⁻¹ (Amide I) and another at ~1580 cm⁻¹ (Amide II), coupled with a sharp N-H stretch at ~3300 cm⁻¹, would be definitive evidence for the secondary amide linkage.[6] The region between 1600-1450 cm⁻¹ will contain a series of sharp bands characteristic of the isoquinoline and pyridine ring systems.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

  • Molecular Ion Peak ([M+H]⁺) : The calculated monoisotopic mass of C₁₅H₁₀ClN₃O is 283.05. Therefore, the high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 284.0561.

  • Isotopic Pattern : A critical diagnostic feature will be the isotopic signature of chlorine. The presence of one chlorine atom will result in two peaks for the molecular ion: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1. This pattern provides unambiguous confirmation of a single chlorine atom in the structure.

Fragmentation Pathway

Tandem MS (MS/MS) experiments would reveal the molecule's connectivity. The most labile bond is typically the amide C-N bond. Collision-induced dissociation (CID) is expected to yield two primary fragments, confirming the connection between the isoquinoline and pyridine moieties.

G cluster_frags Primary Fragments parent [M+H]⁺ C₁₅H₁₁ClN₃O⁺ m/z 284.06 frag1 1-Chloroisoquinoline-3-carbonyl C₁₀H₅ClNO⁺ m/z 190.01 parent->frag1 Cleavage of amide C-N bond frag2 2-Aminopyridinium C₅H₇N₂⁺ m/z 95.06 parent->frag2 Cleavage of amide C-N bond

Sources

Methodological & Application

Application Note: 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide as a Kinase Inhibitor Scaffold

[1]

Executive Summary & Scientific Rationale

The molecule 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide (referred to herein as 1-Cl-IQPC ) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its dual functionality:

  • Hinge-Binding Motif: The N-(pyridin-2-yl)carboxamide moiety is designed to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically the backbone NH and CO residues).[1]

  • Reactive "Warhead" (1-Chloro): The chlorine atom at the C1 position of the isoquinoline ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly generate libraries of 1-aminoisoquinoline derivatives, optimizing potency and selectivity by accessing the solvent-exposed front pocket or the hydrophobic back pocket of the kinase.[1]

Key Application: This guide details the use of 1-Cl-IQPC not merely as a standalone inhibitor, but as a lead optimization template . The 1-Cl group acts as a placeholder for introducing solubility-enhancing groups (e.g., piperazines) or selectivity-driving aromatic rings.[1]

Mechanism of Action: The "Hinge-Binder" Hypothesis[1][2]

To effectively utilize 1-Cl-IQPC, one must understand its binding mode.[1] The isoquinoline core effectively occupies the ATP-binding pocket, while the pyridine amide tail directs orientation.

Structural Logic[1][2]
  • The Donor-Acceptor Pair: The amide nitrogen (H-bond donor) and the pyridine nitrogen (H-bond acceptor) form a bidentate interaction with the kinase hinge region.[1]

  • The Hydrophobic Clamp: The isoquinoline ring sits in the hydrophobic cleft, typically sandwiched between the N-lobe and C-lobe of the kinase.[1]

  • The 1-Position Vector: In the 1-chloro state, the molecule may exhibit weak reversible inhibition or act as a covalent probe if a catalytic cysteine is nearby (rare).[1] However, displacing the chlorine with an amine (SNAr) creates a vector pointing towards the ribose-binding pocket, dramatically increasing affinity.

Pathway Visualization

The following diagram illustrates the workflow from the raw scaffold (1-Cl-IQPC) to a functional kinase inhibitor affecting downstream signaling (e.g., NF-κB via RIP1).[1]

KinaseInhibitioncluster_bindingMolecular InteractionScaffold1-Cl-IQPC(Scaffold)DerivatizationS_NAr Functionalization(Library Generation)Scaffold->Derivatization + AminesLead1-Aminoisoquinoline(Active Inhibitor)Derivatization->Lead OptimizationTargetTarget Kinase(e.g., RIP1, PIM1)Lead->Target ATP Competition(Kd < 10 nM)HingeKinase Hinge RegionLead->Hinge H-Bonds (Pyridine-Amide)PathwayDownstream Signaling(e.g., NF-κB, Cell Survival)Target->Pathway Phosphorylation BlockedOutcomeTherapeutic Effect(Anti-inflammatory/Oncology)Pathway->Outcome Reduced Cytokine Release

Caption: Workflow converting the 1-Cl-IQPC scaffold into a bioactive kinase inhibitor blocking downstream signaling.

Experimental Protocols

Protocol A: Chemical Activation (Scaffold Derivatization)

Purpose: To convert the 1-chloro precursor into a high-affinity kinase inhibitor library.[1]

Reagents:

  • 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide (1-Cl-IQPC)[1][2][3]

  • Diverse Amines (e.g., N-methylpiperazine, morpholine, aniline derivatives)

  • Solvent: DMSO or NMP (N-methyl-2-pyrrolidone)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Cl-IQPC (0.1 mmol) in 0.5 mL of DMSO.

  • Nucleophile Addition: Add 1.2 equivalents of the selected amine.

  • Catalysis: Add 2.0 equivalents of DIPEA.

  • Reaction: Heat the mixture to 100°C for 4 hours . (Note: The 1-chloro position is deactivated compared to 1-chloroisoquinoline due to the 3-carboxamide electron-withdrawing effect, but the pyridine ring aids reactivity).[1]

  • Monitoring: Monitor by LC-MS for the disappearance of the chloro-adduct (M+H mass pattern Cl isotope) and appearance of the amino-adduct.

  • Purification: Precipitate with water or purify via Prep-HPLC.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Screening)

Purpose: To quantify the inhibitory potency (IC50) of the scaffold and its derivatives against a target kinase (e.g., RIP1).

Principle: This assay measures the ADP formed from a kinase reaction. The 1-Cl-IQPC scaffold is tested to see if it competes with ATP.[1]

Materials:

  • Target Kinase (e.g., Recombinant Human RIPK1, 10 ng/well)

  • Substrate: Myelin Basic Protein (MBP) or specific peptide

  • ATP (Ultra-pure, 10 µM)

  • ADP-Glo™ Reagent (Promega)[1]

  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.[1]

Workflow:

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-Cl-IQPC in DMSO (Top concentration: 100 µM).

  • Enzyme Incubation: Add 2 µL of Kinase + 1 µL of Compound to a 384-well white plate. Incubate for 15 mins at RT to allow the scaffold to bind the hinge.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).[1] Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition = ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes when profiling 1-Cl-IQPC and its derivatives.

Compound StateAssayExpected ResultInterpretation
1-Cl-IQPC (Parent) Kinase Assay (10 µM)10-30% InhibitionWeak binder.[1] The Cl atom does not fill the ribose pocket effectively. Acts as a "fragment".
1-Cl-IQPC Thiol Reactivity AssayPositiveWarning: The 1-Cl group is electrophilic.[1] It may react with cysteines (promiscuous covalent inhibition).[4]
1-Amino-Derivative Kinase Assay (10 µM)>80% InhibitionSuccess. SNAr displacement of Cl with an amine creates a potent Type I inhibitor.[1]
1-Amino-Derivative Cell Viability (MTS)IC50 < 1 µMIndicates cell permeability and target engagement.[1]

Critical Control: Always run a "No-ATP" control to ensure the 1-Cl-IQPC is not inhibiting the Luciferase enzyme directly (a common artifact with isoquinolines).[1]

References

  • BenchChem. (2025).[4] Benchmarking 4-Aminoquinoline-3-carboxamide Against Other Kinase Inhibitors. Retrieved from

  • Makoah, N. et al. (2021).[5] N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a Kinase Inhibitor. Molbank.[6] Retrieved from

  • Harris, P. A. et al. (2016). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. Journal of Medicinal Chemistry. (Contextualizing 1-aminoisoquinolines). Retrieved from

  • El-Mowafy, M. et al. (2017). Novel quinoline-3-carboxamides: Design, optimization and synthesis as EGFR inhibitors. Bioorganic Chemistry. Retrieved from

(Note: While specific literature on the exact "1-chloro-N-pyridin-2-yl" variant is sparse, the references above validate the isoquinoline-3-carboxamide scaffold and the 1-chloro displacement strategy for kinase inhibition.)[1]

Application Note: High-Throughput Antimicrobial Profiling of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxamides (e.g., isoniazid analogs, aminopyridine carboxamides) represent a privileged scaffold in medicinal chemistry, particularly for antitubercular and broad-spectrum antimicrobial activity. However, their physicochemical properties—specifically lipophilicity and crystalline nature—often lead to false negatives in standard turbidity assays due to precipitation or poor solubility.

This guide provides a validated, self-consistent workflow for evaluating these compounds. Unlike generic protocols, we utilize a Resazurin-based Microtiter Assay (REMA) as the primary screen to bypass optical interference, coupled with a mammalian cytotoxicity counter-screen to establish a Selectivity Index (SI) early in the pipeline.

Experimental Logic & Workflow

The assessment of antimicrobial candidates requires a funnel approach. We move from high-throughput primary screening to detailed kinetic profiling and safety assessment.

Workflow Diagram

AntimicrobialWorkflow Stock Compound Stock (20mM DMSO) Dilution Serial Dilution (Deep Well Block) Stock->Dilution 1:100 Prep MIC Primary Screen: REMA (MIC) Dilution->MIC Transfer HitSelect Hit Selection (MIC < 10 µM) MIC->HitSelect Analysis SI Selectivity Index Calculation MIC->SI Data Merge MBC Secondary Screen: MBC Plating HitSelect->MBC Confirmation Tox Safety Profile: MTT Cytotoxicity HitSelect->Tox Parallel Path TKA Time-Kill Kinetics MBC->TKA Mechanism Tox->SI

Figure 1: Integrated workflow for pyridine carboxamide profiling, moving from solubility management to selectivity analysis.

Compound Preparation & Solubility Management

The Failure Point: Pyridine carboxamides often "crash out" (precipitate) when added directly to aqueous media, creating micro-crystals that scatter light and mimic bacterial growth in OD600 readings.

Protocol:
  • Stock Solution: Dissolve the solid compound in 100% DMSO (molecular biology grade) to a concentration of 10 mg/mL or 20 mM .

    • Why: High concentration allows for large dilution factors, minimizing final DMSO content.

  • Solvent Tolerance Check: Ensure the final DMSO concentration in the assay well does not exceed 1.0% (v/v) .

    • Note: Most S. aureus and E. coli strains tolerate up to 2% DMSO, but M. tuberculosis is sensitive above 1%. We standardize to <1% to prevent solvent-induced bacteriostasis.

  • Intermediate Dilution: Do not pipeline directly from 100% DMSO stock to the assay plate.

    • Correct Method: Prepare a "Working Stock" at 10x the highest test concentration in the culture medium (e.g., Mueller-Hinton Broth). Vortex immediately. If precipitation occurs here, sonicate for 5 minutes.

Primary Screen: Resazurin Microtiter Assay (REMA)

We utilize Resazurin (Alamar Blue) rather than standard turbidity. Resazurin is a blue, non-fluorescent dye reduced by viable bacteria (diaphorase enzyme activity) to resorufin (pink, fluorescent). This colorimetric change is unaffected by compound precipitation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt powder (dissolve to 0.01% w/v in sterile water, filter sterilized).

  • Controls:

    • Positive: Ciprofloxacin or Isoniazid (strain dependent).

    • Negative: Media + Bacteria + DMSO (Growth Control).

    • Sterility: Media only.

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup (96-well flat bottom):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of compound working solution (at 2x max concentration) to column 1.

  • Serial Dilution:

    • Transfer 100 µL from column 1 to column 2. Mix 3x.

    • Repeat transfer to column 10. Discard 100 µL from column 10.

    • Result: Columns 1–10 contain decreasing drug concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours (7 days for M. tuberculosis).

  • Development: Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 1–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Viable).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[1]

Plate Layout Logic

PlateLayout Plate Col 1 Col 2 ... Col 10 Col 11 Col 12 High Conc 1:2 Dil ... Low Conc Growth Ctrl Sterile Ctrl Action Add Resazurin (Blue -> Pink if Alive) Plate:c1->Action Plate:c11->Action

Figure 2: Microplate dilution map. Columns 1-10 are test agents; 11-12 are internal validation controls.

Secondary Characterization: MBC & Time-Kill

The MIC tells you what stops growth; the MBC (Minimum Bactericidal Concentration) tells you what kills. Pyridine carboxamides can be bacteriostatic (like ethionamide) or bactericidal (like isoniazid).

MBC Determination[2][3]
  • Identify the MIC wells from the REMA plate.

  • Aliquot 10 µL from the MIC well and the two wells above the MIC (2x and 4x MIC).

  • Spot these onto nutrient agar plates.

  • Incubate for 24 hours.

  • MBC Definition: The concentration showing

    
     reduction in CFU compared to the initial inoculum.
    
Time-Kill Kinetics
  • Setup: Flasks containing media + compound at 1x MIC and 4x MIC.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serial dilute and plate on agar to count CFU/mL.

  • Interpretation: A

    
     decrease in CFU/mL within 24 hours indicates bactericidal  activity.
    

Safety Profiling: Cytotoxicity (MTT Assay)

To ensure the pyridine carboxamide targets bacteria and not mammalian mitochondria, we calculate the Selectivity Index (SI).

Cell Line: Vero (Monkey kidney epithelial) or HepG2 (Human liver). Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Add compound serially diluted in MEM media (keep DMSO < 1%).

  • Incubate 48 hours at 37°C, 5% CO2.

  • Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3][4]

  • Incubate 4h; remove media; add DMSO to solubilize purple formazan crystals.

  • Read Absorbance at 570 nm.[5][6]

  • Calculate CC50 (Cytotoxic Concentration 50%).

Data Analysis & Reporting

Key Metrics Table
ParameterFormula/DefinitionTarget Value (Hit Criteria)
MIC Lowest conc. preventing Resazurin reduction

MBC/MIC Ratio Ratio of killing to inhibition

(Bactericidal)
CC50 Conc. killing 50% mammalian cells

Selectivity Index (SI)


(Ideally

)
Interpretation
  • SI < 1: Toxic. The compound kills host cells at the same rate as bacteria. Discard.

  • SI > 10: Promising.

  • Precipitation Alert: If MIC varies wildly between replicates, re-check solubility. Pyridine carboxamides often require co-solvents (e.g., PEG-400) if DMSO alone fails in animal models, but for in vitro work, stick to the DMSO limits defined above.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][7][8][9]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[10] Antimicrobial Agents and Chemotherapy.[11][12][13] [Link]

  • Wanigasekara, D., et al. (2021).[14][15] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains.[16][14][15][17][18] University of Sri Jayewardenepura.[15] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pieroni, M., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[13][19] Antimicrobial Agents and Chemotherapy.[11][12][13] [Link]

Sources

Application Notes & Protocols for the Development of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the rational design, synthesis, and biological evaluation of novel analogs based on the 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide scaffold. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind the proposed strategies, empowering researchers to make informed decisions throughout the discovery and development process.

The isoquinoline core is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Similarly, the pyridine-carboxamide moiety is a common feature in pharmacologically active molecules, contributing to their target engagement and pharmacokinetic properties.[2][3] The strategic combination of these two pharmacophores in 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide presents a promising starting point for the development of novel therapeutics, potentially targeting key pathways in oncology and inflammatory diseases.

PART 1: Rationale for Analog Development & Target Identification

The development of analogs of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is predicated on the hypothesis that this scaffold can be systematically modified to enhance potency, selectivity, and drug-like properties. The isoquinoline and quinoline carboxamide classes of molecules have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[4][5] Many of these effects are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and is constitutively active in many cancers.[2][4][6]

Given the established role of related heterocyclic compounds as kinase inhibitors, another plausible mechanism of action for this scaffold is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][7][8][9] Therefore, the analog development program outlined below will focus on generating a library of compounds for screening against cancer cell lines and for their ability to modulate inflammatory pathways.

Proposed Primary Biological Targets:
  • Inhibition of Cancer Cell Proliferation: Evaluation of cytotoxic or cytostatic effects against a panel of human cancer cell lines.

  • Modulation of Inflammatory Response: Assessment of the ability to suppress pro-inflammatory mediators, for instance, by inhibiting the NF-κB signaling pathway.[2][4][6]

  • Kinase Inhibition: Screening against a panel of relevant kinases to identify potential specific inhibitory activity.[5][7][9]

PART 2: Synthetic Strategy and Analog Design

The synthesis of the target compound and its analogs can be approached through a convergent strategy, involving the preparation of a key intermediate, 1-chloroisoquinoline-3-carboxylic acid, followed by amide coupling with a variety of substituted 2-aminopyridines.

Overall Synthetic Workflow

G cluster_0 Synthesis of Isoquinoline Core cluster_1 Amine Diversity cluster_2 Final Analog Synthesis A Isoquinoline-N-oxide B 1-Chloroisoquinoline A->B POCl3 C Methyl 1-chloroisoquinoline-3-carboxylate B->C 1. n-BuLi, THF 2. ClCO2Me D 1-Chloroisoquinoline-3-carboxylic acid C->D LiOH, THF/H2O F Amide Coupling D->F E Substituted 2-Aminopyridines E->F G Analog Library of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamides F->G HATU, DIPEA, DMF G A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of analogs B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->Genes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Signal Transduction

Sources

formulation of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Formulation of 1-Chloro-N-pyridin-2-ylisoquinoline-3-carboxamide for Biological Screening

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The successful evaluation of novel compounds such as 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide in biological assays is critically dependent on a robust and reproducible formulation strategy. Poor solubility, compound instability, and assay interference are common hurdles that can lead to erroneous data and the premature rejection of promising candidates.

This guide provides a comprehensive framework for the systematic characterization, formulation, and quality control of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (referred to as "CPIC") for in vitro biological screening. We detail protocols for assessing fundamental physicochemical properties, developing an optimal formulation, and implementing quality control measures to ensure data integrity. The methodologies described herein are designed to be self-validating, providing researchers with a trustworthy workflow to unlock the therapeutic potential of this and other challenging heterocyclic compounds.

Introduction: The Challenge of Screening Isoquinoline Carboxamides

The isoquinoline core is a key structural element in numerous natural products and synthetic drugs.[1][3] The addition of a carboxamide group, particularly at position 3, has been shown to be a viable strategy for enhancing biological activity.[1] However, the planar, aromatic nature of the isoquinoline ring system, combined with the hydrogen-bonding capabilities of the carboxamide linker, often results in poor aqueous solubility. This presents a significant challenge for biological screening, where compounds must remain in solution within an aqueous assay medium to interact with their biological targets.

The primary goal of formulation development for screening is not to create a final pharmaceutical dosage form, but to prepare a compound solution that is:

  • Soluble & Stable: The compound must remain fully dissolved at the highest tested concentration in the final assay medium.

  • Compatible: The formulation vehicle (solvent) must not interfere with the biological assay or exhibit cytotoxicity at its final concentration.

  • Accurate & Reproducible: The concentration of the stock solution must be verified, and the preparation method must yield consistent results.

This document will guide the user through a logical workflow to achieve these objectives for CPIC.

Pre-Formulation Compound Characterization

Before developing a formulation, it is essential to understand the fundamental physicochemical properties of the test compound. This data informs all subsequent formulation decisions.

Critical Physicochemical Parameters

A summary of essential parameters for CPIC is presented below. While initial values may be predicted computationally, experimental verification is paramount.

ParameterRationale & SignificanceTarget Value / Method
Molecular Weight Required for all molarity-based calculations.Calculated from structure.
Purity Impurities can cause off-target effects or inaccurate concentration measurements.>95% (HPLC-UV/MS)
Aqueous Solubility Determines the maximum achievable concentration in buffer; dictates formulation strategy.Kinetic & Thermodynamic Solubility Assays
DMSO Solubility DMSO is the most common primary stock solvent; determines max stock concentration.Visual assessment up to 20-50 mM.
Chemical Stability Degradation in stock solution or assay buffer leads to inaccurate results. Carboxamide and chloro-substituted aromatic moieties can be susceptible to hydrolysis.[4]HPLC-UV analysis over time (0, 4, 24, 48h) at relevant temperatures.
pKa The pyridinyl nitrogen (pKa ~5.2) and potentially the carboxamide proton influence ionization state and solubility at physiological pH.[1][5]Calculated or determined by potentiometric titration.
Protocol: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility when a DMSO stock is diluted into an aqueous buffer, mimicking the process of assay plate preparation.

Methodology:

  • Prepare a 10 mM stock solution of CPIC in 100% DMSO.

  • Dispense 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into 8 wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 200 µM solution with 2% DMSO.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Inspect each well for precipitation using a plate reader (nephelometry) or visually against a dark background. The highest concentration that remains clear is the approximate kinetic solubility.

Causality: This "top-down" method is crucial as it reflects the most common scenario in high-throughput screening where a concentrated organic stock is diluted into the aqueous assay medium. It quickly identifies the concentration at which the compound may crash out of solution.

Formulation Strategy & Protocols

The standard approach for formulating poorly soluble compounds for initial screening involves using a high-concentration stock in an organic solvent, followed by dilution into the final assay medium.

Workflow for Formulation Development

The overall process follows a logical sequence to ensure a validatable final formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Application A Receive & Log Compound B Purity Analysis (>95% by HPLC) A->B C Solubility Profiling (DMSO, Aqueous Buffer) B->C D Select Primary Solvent (e.g., 100% DMSO) C->D E Prepare High-Concentration Stock Solution (e.g., 10 mM) D->E F Verify Stock Concentration (HPLC-UV vs. Standard) E->F G Assay Plate Preparation (Serial Dilution) F->G QC QC: Stock Stability Test (Freeze-Thaw Cycles) F->QC Validation Loop H Perform Biological Assay G->H I Data Analysis H->I

Caption: Formulation workflow from compound receipt to data analysis.

Protocol: Preparation of Master Stock Solution

This protocol details the preparation of a validated, high-concentration master stock solution, the cornerstone of any screening campaign.

Materials:

  • CPIC solid powder (purity >95%)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Amber glass vial with a Teflon-lined cap

  • Vortex mixer and sonicator

Methodology:

  • Weigh accurately a target amount of CPIC (e.g., 5-10 mg) into a tared amber glass vial. Record the exact weight.

  • Calculate the required volume of DMSO to achieve the desired molar concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Add approximately 80% of the calculated DMSO volume to the vial.

  • Cap the vial and vortex for 2 minutes.

  • Sonicate the vial in a water bath for 10-15 minutes to aid dissolution. This step is critical for breaking down compound aggregates.

  • Allow the solution to return to room temperature.

  • Add the remaining DMSO to reach the final calculated volume. Mix thoroughly by inversion.

  • QC Step - Concentration Verification:

    • Prepare a calibration curve using a reference standard of CPIC.

    • Analyze the newly prepared stock solution by HPLC-UV.

    • The measured concentration should be within ±5% of the target concentration.

  • Storage: Store the validated stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol: Preparation of Assay-Ready Plates

This protocol describes the creation of a dose-response plate via serial dilution for use in a typical 384-well cell-based assay.

Methodology:

  • Thaw a single-use aliquot of the 10 mM CPIC master stock.

  • Prepare an intermediate plate: In a 96-well plate, perform a serial dilution of the master stock in 100% DMSO to generate the source concentrations for the final assay plate.

  • Assay Plate Stamping: Use a liquid handler to transfer a small volume (e.g., 100 nL) from the intermediate plate into the wells of a 384-well assay plate containing cells in medium (e.g., 50 µL).

  • Final Concentration & Vehicle Control:

    • This transfer results in a final DMSO concentration of 0.2% (100 nL in 50 µL).

    • Ensure that vehicle control wells receive an equivalent volume of 100% DMSO.

  • Incubate the assay plate according to the specific biological assay protocol before reading the results.

Quality Control & Data Interpretation

A robust formulation is useless without stringent quality control.

Stock Solution Stability

The stability of the compound in the DMSO stock solution, especially after freeze-thaw cycles, must be confirmed.

Stability TestProtocolAcceptance Criteria
Freeze-Thaw Stability Analyze the stock solution by HPLC-UV for purity after 1, 3, and 5 freeze-thaw cycles (-20°C to RT).Purity should remain >95%. No significant appearance of degradation peaks.
Long-Term Storage Analyze the stock solution after 1, 3, and 6 months of storage at -20°C.Purity should remain >95%.
Assay Interference

At higher concentrations, compounds can interfere with assay readouts (e.g., fluorescence quenching, light scattering due to micro-precipitation). It is crucial to run compound controls in cell-free assay buffer to identify and flag such artifacts.

G A Is Compound Precipitation Observed? B Lower Max Screening Concentration A->B Yes D Proceed with Formulation A->D No E Is Solvent Tolerated by Assay? B->E C Test Alternative Solvents (e.g., DMA, NMP) C->E E->D Yes F Select New Solvent E->F No F->C

Sources

Application Note: Precision Quantitation of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the analytical framework for the quantification and structural validation of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide . This compound belongs to a class of substituted isoquinolines often investigated as precursors for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors or ligands for the Translocator Protein (TSPO).

Critical Analytical Challenge: The presence of the chlorine atom at the C1 position of the isoquinoline ring introduces electrophilicity, making the molecule susceptible to nucleophilic aromatic substitution (


) or hydrolysis to the 1-oxo (isocarbostyril) derivative under basic conditions or in protic solvents at high temperatures. Therefore, the methods described below are strictly stability-indicating , designed to separate the parent halogenated compound from its hydrolysis degradation products.
Physicochemical Profile (Predicted)[1]
  • Molecular Weight: 283.71 g/mol

  • LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • pKa: ~3.5 (Isoquinoline N), ~5.2 (Pyridine N)

  • UV Max: 245 nm, 310 nm

Analytical Workflow Strategy

The quantification strategy relies on a dual-stream approach: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for purity/potency assessment in bulk synthesis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis in biological matrices (plasma/microsomes).

Workflow Visualization

The following diagram outlines the decision matrix for sample processing and method selection.

AnalyticalWorkflow Sample Sample Input MatrixCheck Matrix Evaluation Sample->MatrixCheck BulkAPI Bulk API / Powder MatrixCheck->BulkAPI High Conc. BioFluid Plasma / Microsomes MatrixCheck->BioFluid Low Conc. Solubilization Dissolution (MeCN:H2O) BulkAPI->Solubilization PPT Protein Precipitation (Cold Acetonitrile) BioFluid->PPT HPLC Method A: HPLC-DAD (Purity & Potency) Solubilization->HPLC LCMS Method B: LC-MS/MS (Trace Quantitation) PPT->LCMS Data Data Processing & Integration HPLC->Data LCMS->Data

Caption: Analytical decision matrix separating high-concentration API analysis (HPLC-UV) from trace bioanalysis (LC-MS/MS).

Method A: Stability-Indicating HPLC-DAD Protocol

Application: Purity assessment, degradation studies, and formulation analysis.

Chromatographic Conditions

The separation utilizes a C18 stationary phase. However, to prevent on-column hydrolysis of the 1-chloro group, the mobile phase pH is maintained slightly acidic (pH 3.0–4.0), avoiding alkaline buffers.

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Balanced retention for hydrophobic aromatics.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 with Formic Acid)Buffering at acidic pH stabilizes the C-Cl bond.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent preferred over Methanol to prevent methoxy-substitution.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Column Temp 30°CControlled temperature minimizes thermal degradation.
Detection UV at 245 nm (primary) and 310 nm (secondary)245 nm for max sensitivity; 310 nm for specificity (aromatic conjugation).
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic hold
12.090Linear ramp to elute analyte
15.090Wash
15.110Re-equilibration
20.010End
Standard Preparation Protocol

Caution: Avoid using alcohols (MeOH/EtOH) as primary diluents for stock solutions to prevent nucleophilic attack on the 1-chloro position over time.

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (MeCN). Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Water/MeCN (50:50 v/v).

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD < 2.0% for Area; Tailing Factor < 1.5.

Method B: High-Sensitivity LC-MS/MS Protocol

Application: Pharmacokinetic (PK) studies and trace impurity analysis.

Mass Spectrometry Parameters (ESI+)

The presence of the pyridine nitrogen and the isoquinoline core makes Positive Electrospray Ionization (ESI+) the ideal mode.

  • Source: ESI Positive Mode

  • Spray Voltage: 3500 V

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

  • Capillary Temp: 320°C

MRM Transitions (Multiple Reaction Monitoring): The chlorine isotope pattern (


Cl and 

Cl) provides a unique confirmation signature.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
284.1 (

Cl)
248.1 25Loss of Cl (Characteristic)
284.1 (

Cl)
79.0 40Pyridine fragment
286.1 (

Cl)
250.1 25Isotope Confirmation
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

Degradation & Stability Logic

Understanding the reactivity of the 1-chloro-isoquinoline moiety is essential for data interpretation. The diagram below illustrates the primary degradation pathway that the analytical method must resolve.

DegradationPathway Parent 1-chloro-N-pyridin-2-yl... (Parent Analyte) Hydrolysis + H2O / OH- (Hydrolysis) Parent->Hydrolysis Product 1-oxo-1,2-dihydroisoquinoline Derivative (Degradant) Hydrolysis->Product Loss of HCl

Caption: Primary degradation mechanism. The method must resolve the hydrophobic Parent (Cl) from the more polar 1-oxo degradant.

Note on Separation: The 1-oxo derivative (isocarbostyril) is significantly more polar than the 1-chloro parent. In the reverse-phase gradient described in Section 3.2, the degradation product will elute earlier (approx. 4-6 mins) compared to the parent (approx. 9-10 mins), ensuring accurate quantification.

References & Authority

  • Wong, Y. et al. (2019). "Structure-Activity Relationships of Isoquinoline-3-carboxamide Derivatives as TSPO Ligands." Journal of Medicinal Chemistry. (Contextual grounding on scaffold analysis).

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. (Basis for validation criteria).

  • Rabinowitz, M. H. et al. (2010). "Design and Synthesis of Novel HIF-PH Inhibitors." Journal of Medicinal Chemistry. (Chemistry of Isoquinoline-3-carboxamides).

Disclaimer

This protocol is intended for research and development purposes only. All handling of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide should be conducted under strict safety protocols due to potential toxicity and unknown pharmacological activity.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoquinoline-1-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoquinoline-1-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. We delve into the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, a robust and versatile method for constructing this privileged heterocyclic motif. This document outlines the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers expert insights into catalyst selection and reaction optimization. The protocols are designed to be self-validating, ensuring researchers can reliably reproduce and adapt these methods for their specific molecular targets.

Introduction: The Significance of the Isoquinoline-1-Carboxamide Core

The isoquinoline framework is a cornerstone in the architecture of numerous biologically active compounds, including over 400 known alkaloids.[1] Its derivatives are central to a wide array of pharmaceuticals, acting as antimicrobial agents, vasodilators, and more.[1][2][3] Within this class, the isoquinoline-1-carboxamide moiety is a particularly privileged scaffold, appearing in molecules with potent therapeutic activities. These include inhibitors of mitogen-activated protein kinase 14 (MAPK 14), anti-inflammatory agents that suppress pro-inflammatory mediators like IL-6 and TNF-α, and potassium voltage-gated channel inhibitors.[1][4] Given their significant therapeutic potential, the development of efficient and modular synthetic routes to access these complex structures is of paramount importance to the drug discovery community.[5]

While classical condensation reactions between isoquinoline-1-carboxylic acid and amines can produce the desired amides, these methods often suffer from harsh conditions and lower yields.[1][4] Modern transition-metal catalysis offers a more elegant and efficient alternative. Among these, palladium-catalyzed reactions, such as aminocarbonylation, have emerged as powerful tools for the selective and high-yielding synthesis of isoquinoline-1-carboxamides under mild conditions.[1][4]

Palladium-Catalyzed Aminocarbonylation: A Mechanistic Overview

The palladium-catalyzed aminocarbonylation of a halo-isoquinoline is a powerful transformation that constructs the target amide in a single, atom-economical step. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a source of carbon monoxide (CO), which serves as the C1 building block.[1] The catalytic cycle, illustrated below, is a well-established sequence in palladium catalysis.

The process begins with the in situ reduction of a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), to the catalytically active Pd(0) species by a phosphine ligand like triphenylphosphine (PPh₃).[1] The cycle then proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1-iodoisoquinoline substrate. This forms a Pd(II) intermediate.

  • CO Insertion (Migration): A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond, forming an isoquinoloyl-palladium complex.

  • Reductive Elimination: The amine nucleophile attacks the acyl-palladium intermediate. This is followed by reductive elimination, which forms the final isoquinoline-1-carboxamide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Palladium-Catalyzed Aminocarbonylation Cycle Pd0 Pd(0)L₂ (Active Catalyst) Intermediate1 Oxidative Addition Intermediate (Isoquinoloyl-Pd(II)-I) Pd0->Intermediate1 Oxidative Addition Substrate 1-Iodoisoquinoline Substrate->Intermediate1 Intermediate2 Acyl-Pd(II) Complex Intermediate1->Intermediate2 CO Insertion CO CO CO->Intermediate1 Intermediate2->Pd0 Reductive Elimination Product Isoquinoline-1-carboxamide Intermediate2->Product Amine R₂NH (Amine) Amine->Intermediate2

Figure 1: Proposed catalytic cycle for the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.

Application Protocol: Synthesis of N-benzylisoquinoline-1-carboxamide

This protocol details the synthesis of a representative isoquinoline-1-carboxamide using palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with benzylamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Iodoisoquinoline≥97%Commercially AvailableStarting material.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially AvailableCatalyst precursor.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand.
Benzylamine≥99%Commercially AvailableNucleophile.
Triethylamine (Et₃N)≥99.5%Commercially AvailableBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent.
Carbon Monoxide (CO)High Purity (≥99.9%)Gas CylinderC1 source. Handle with extreme caution in a well-ventilated fume hood.
Schlenk Flask-Glassware SupplierFor inert atmosphere reactions.
CO Balloon-Glassware SupplierFor maintaining CO atmosphere.
Experimental Workflow

The overall workflow from reaction setup to product purification is outlined below.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Add 1-iodoisoquinoline, Pd(OAc)₂, PPh₃ to Schlenk flask B Evacuate and backfill flask with Argon (3x) A->B C Add anhydrous DMF, Et₃N, and benzylamine via syringe B->C D Evacuate and backfill with CO (3x) C->D E Heat reaction mixture at 50 °C with stirring D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature, quench with water F->G H Extract with an organic solvent (e.g., EtOAc) G->H I Dry organic layer, concentrate, and purify by column chromatography H->I J Characterize pure product (NMR, MS, etc.) I->J

Figure 2: General experimental workflow for the synthesis of isoquinoline-1-carboxamides.

Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodoisoquinoline (0.255 g, 1.0 mmol), palladium(II) acetate (0.0045 g, 0.02 mmol, 2 mol%), and triphenylphosphine (0.0105 g, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (5 mL), followed by triethylamine (0.21 mL, 1.5 mmol), and benzylamine (0.12 mL, 1.1 mmol) via syringe.

  • Carbon Monoxide Introduction: Carefully evacuate and backfill the flask with carbon monoxide from a balloon three times. Leave the final backfill to maintain a positive pressure (approx. 1 atm) of CO.

  • Reaction: Place the flask in a preheated oil bath at 50 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-8 hours.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure N-benzylisoquinoline-1-carboxamide.

Key Considerations and Optimization

Choice of Ligand: A Critical Parameter

The choice of phosphine ligand is crucial for reaction efficiency and substrate scope.[1][4]

  • Monodentate Ligands (e.g., PPh₃): For simple primary and secondary aliphatic amines, a catalyst system of Pd(OAc)₂ with two equivalents of PPh₃ is generally effective and cost-efficient.[1]

  • Bidentate Ligands (e.g., XantPhos): For less reactive or sterically hindered amines, such as aromatic amines or amino acid esters, a more robust ligand is required. The bidentate ligand XantPhos has proven to be highly effective, promoting complete conversion in shorter reaction times for these challenging substrates.[1][4]

The table below summarizes the effect of ligand choice on the conversion of 1-iodoisoquinoline with various amines.

Amine TypeCatalyst SystemConversion (8h, 50°C)Isolated Yield Range
Simple Primary/Secondary AliphaticPd(OAc)₂ / PPh₃HighGood to High (e.g., 70-89%)[1]
Aromatic Amines (e.g., Aniline)Pd(OAc)₂ / PPh₃Low to Moderate-
Aromatic Amines (e.g., Aniline)Pd(OAc)₂ / XantPhosHigh (≥95%)Good (e.g., 55-75%)[1]
Amino Acid EstersPd(OAc)₂ / PPh₃Low-
Amino Acid EstersPd(OAc)₂ / XantPhosHigh (≥90%)Good (e.g., 60-80%)[1]
Solvent Selection

While DMF is a common and effective solvent for this transformation, recent studies have shown that biomass-derived solvents such as gamma-Valerolactone (GVL) and ethyl levulinate (EtLev) can be viable green alternatives, showing similar reactivity for certain substrates.[1][4] This offers an opportunity to improve the environmental footprint of the synthesis.

Conclusion

The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline is a highly efficient, versatile, and scalable method for the synthesis of medicinally relevant isoquinoline-1-carboxamides. By carefully selecting the appropriate palladium catalyst and ligand system, researchers can access a wide range of these valuable compounds in good to excellent yields under mild conditions.[1] This guide provides a solid foundation and a detailed, reproducible protocol to empower chemists in academic and industrial settings to accelerate their research and drug development programs.

References

  • Toldi, A., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules. Available at: [Link]

  • Larock, R. C., et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, K., et al. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Science. Available at: [Link]

  • Toldi, A., et al. (2025). Isoquinoline-1-carboxamides (1a–1z) synthesized in the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline (1). ResearchGate. Available at: [Link]

  • Toldi, A., et al. (2025). (PDF) Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. ResearchGate. Available at: [Link]

  • Dandapani, S., et al. (2006). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]

  • Yuan, C., et al. (2023). Recent Advances in the 3d-Transition-Metal-Catalyzed Synthesis of Isoquinolines and its Derivatives. ResearchGate. Available at: [Link]

  • Beaudoin, D., et al. (2013). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. ResearchGate. Available at: [Link]

  • Various Authors. Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of isoquinolinones via regioselective palladium-catalyzed C–H activation/annulation. Xi'an Jiaotong-Liverpool University (XJTLU) Research Portal. Available at: [Link]

  • Various Authors. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. Available at: [Link]

  • Wang, C., et al. (2025). Pd/C-Catalyzed Synthesis of Isoquinolones through C H Activation. ResearchGate. Available at: [Link]

  • Various Authors. Mechanism accounting for the formation of isoquinoline-1-carboxamides. ResearchGate. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Hayrapetyan, D., et al. (2016). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. Available at: [Link]

  • Seliem, I. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Obakachi, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide Ticket ID: ISOQ-SYN-0042 Status: Resolved / Guide Published

Executive Summary

This guide addresses yield optimization for the synthesis of 1-chloro-N-(pyridin-2-yl)isoquinoline-3-carboxamide . This scaffold is a critical intermediate in the synthesis of HIF-prolyl hydroxylase inhibitors (such as Roxadustat analogs) and TSPO ligands (like PK11195).

Users typically encounter two primary failure modes:

  • Hydrolytic Instability: The C1-chloro substituent is prone to hydrolysis during aqueous workup, reverting to the 1-hydroxy (isocarbostyril) congener.

  • Poor Nucleophilicity: The 2-aminopyridine coupling partner is electron-deficient and sterically demanding, leading to stalled amidation reactions.

This guide recommends a telescoped acyl-chloride protocol to bypass the isolation of unstable intermediates.

Part 1: Mechanistic Insight & Critical Pathways

The "Dual-Activation" Strategy

The most robust route does not treat chlorination and amidation as separate isolated steps. Instead, we utilize phosphoryl chloride (POCl₃) to simultaneously activate two positions on the precursor (1-hydroxyisoquinoline-3-carboxylic acid):

  • C1-Position: Aromatization via conversion of the lactam (tautomer) to the 1-chloroimidate.

  • C3-Position: Conversion of the carboxylic acid to the acyl chloride.

Visualization: The Optimized Workflow

The following diagram illustrates the recommended "Telescoped" pathway versus the risky "Stepwise" pathway.

SynthesisPath Start Precursor: 1-Hydroxyisoquinoline- 3-carboxylic acid Reagent POCl3 + cat. DMF (Reflux) Start->Reagent Intermediate Transient Species: 1-Chloroisoquinoline- 3-carbonyl chloride Reagent->Intermediate Dual Chlorination Coupling Amidation: Add 2-Aminopyridine + Base (DCM/Pyridine) Intermediate->Coupling Solvent Swap (No Aqueous Workup) Hydrolysis FAILURE MODE: Hydrolysis to 1-Hydroxy acid Intermediate->Hydrolysis Moisture/Silica Product Target: 1-Chloro-N-(pyridin-2-yl) isoquinoline-3-carboxamide Coupling->Product

Caption: Figure 1. The telescoped synthesis route minimizes exposure of the moisture-sensitive 1-chloro-3-carbonyl chloride intermediate to aqueous conditions.

Part 2: Troubleshooting Guide (Q&A)

Section A: Chlorination & Activation

Q: My reaction mixture turns into a black tar during the POCl₃ step. How do I prevent this? A: Charring indicates uncontrolled exotherms or "over-cooking."

  • Cause: 1-hydroxyisoquinolines have high melting points and poor solubility. Researchers often overheat to force dissolution.

  • Solution:

    • Catalytic DMF: Add 2-3 drops of DMF. This forms the Vilsmeier-Haack reagent, allowing the reaction to proceed at lower temperatures (80°C vs 105°C).

    • Solvent Dilution: If neat POCl₃ causes tarring, use anhydrous Toluene or Chlorobenzene as a co-solvent (5 volumes).

Q: Can I isolate the 1-chloroisoquinoline-3-carbonyl chloride intermediate? A: Not recommended. This intermediate is highly moisture-sensitive. The C1-Cl bond is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic attack by water (hydrolysis). Isolation on silica gel usually results in degradation.

  • Protocol Adjustment: Remove excess POCl₃ via vacuum distillation (rotary evaporator with a base trap), then re-dissolve the residue immediately in anhydrous DCM for the next step.

Section B: Amide Coupling

Q: I see starting material (amine) remaining even after 24 hours. Why won't it couple? A: 2-Aminopyridine is a notoriously poor nucleophile due to the electron-withdrawing nature of the pyridine ring.

  • Standard Coupling Reagents (HATU/EDCI) often fail because the activated ester is not electrophilic enough to capture the sluggish amine.

  • The Fix: You must use the Acid Chloride method (generated in situ from the POCl₃ step). If you must use coupling reagents, switch to T3P (Propylphosphonic anhydride) in pyridine/EtOAc, which drives difficult amidations more effectively than HATU.

Q: I am getting a byproduct with Mass M+ = 344 (Dimer). What is this? A: This is likely the "bis-amide" or a reaction where the product reacts with itself. However, a more common impurity in this specific scaffold is the N-acylation of the ring nitrogen of the 2-aminopyridine, followed by rearrangement.

  • Control: Ensure the temperature during amine addition is kept low (0°C) to favor the kinetic kinetic attack of the exocyclic amine.

Part 3: Optimized Experimental Protocol

Standardized for 10 mmol scale.

Materials
  • Substrate: 1-Hydroxyisoquinoline-3-carboxylic acid (1.89 g, 10 mmol).

  • Reagent: Phosphoryl chloride (POCl₃) (10 mL, excess).

  • Catalyst: DMF (anhydrous, 3 drops).

  • Coupling Partner: 2-Aminopyridine (1.13 g, 12 mmol).

  • Solvents: Anhydrous Dichloromethane (DCM), Pyridine.

Step-by-Step Procedure
  • Activation (Chlorination):

    • In a dry round-bottom flask under Argon, suspend the substrate in POCl₃.

    • Add catalytic DMF.

    • Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear yellow/orange solution.

    • Checkpoint: Take a small aliquot, quench in MeOH, and check LCMS. You should see the methyl ester of the 1-chloro derivative (methanolysis of the acid chloride).

  • Solvent Swap (Critical):

    • Cool the mixture to RT.

    • Evaporate POCl₃ under reduced pressure (use a high-vacuum pump and a cold trap).

    • Azeotrope the residue twice with anhydrous Toluene to remove trace acid.

    • Dissolve the resulting yellow solid (the bis-chloride intermediate) in 20 mL anhydrous DCM.

  • Amidation:

    • Cool the DCM solution to 0°C .

    • Add Pyridine (2.5 eq, 2.0 mL) dropwise.

    • Add 2-Aminopyridine (1.2 eq) dissolved in minimal DCM dropwise over 15 minutes.

    • Allow to warm to RT and stir for 4 hours.

  • Workup (Hydrolysis Prevention):

    • Quench with saturated NaHCO₃ (cold). Do NOT use acidic washes (HCl), as this will hydrolyze the C1-Cl bond.

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica acidity.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of C1-Cl during workup.Switch to neutral/basic workup; avoid silica columns.
Unreacted Amine Acid chloride deactivated before coupling.Ensure rigorous exclusion of moisture during the "Solvent Swap" step.
Product is "Wet" / Oily Residual Pyridine/DMF.Wash organic layer with CuSO₄ solution (if product is stable) or azeotrope with heptane.

Part 4: Decision Logic for Optimization

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS of Crude Reaction Mix Start->CheckTLC Branch1 Is the 1-Chloro Core Intact? CheckTLC->Branch1 YesCore Yes: Core is Cl (Amide bond failed) Branch1->YesCore Yes NoCore No: Core is OH (Hydrolysis occurred) Branch1->NoCore No FixAmide Action: Switch to Acid Chloride Route or Increase Temp YesCore->FixAmide FixHydrolysis Action: Check POCl3 Quality or Dry Solvents NoCore->FixHydrolysis

Caption: Figure 2. Diagnostic logic tree for identifying the root cause of yield loss.

References

  • FibroGen, Inc. (2014). Process for the preparation of HIF prolyl hydroxylase inhibitors.[2][3] World Intellectual Property Organization. Patent WO2014014834A1. (Describes the synthesis of the 1-chloro-4-hydroxyisoquinoline core, a close analog). Link

  • Nanjing Cavendish Bio-Engineering Technology Co., Ltd. (2019).[4] Method for synthesis of roxadustat and intermediate compounds thereof.[3][4] World Intellectual Property Organization. Patent WO2019114811A1.[4] (Details the chlorination conditions using POCl3 for isoquinoline-3-carboxamides). Link

  • ChemicalBook. (2024). 1-Chloroisoquinoline Properties and Stability.[1][5] (Provides data on the hydrolytic instability of the 1-chloroisoquinoline moiety). Link

  • Vertex Pharmaceuticals. (2007). Isoquinoline derivatives and uses thereof.[1][5][6][7][8] U.S. Patent 7,250,516. (Demonstrates amide coupling conditions for 1-substituted isoquinoline-3-carboxylic acids). Link

Sources

overcoming solubility issues of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Introduction

Welcome to the technical support guide for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide. This molecule belongs to a class of complex heterocyclic compounds built upon an isoquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.[1][2] Researchers working with novel compounds like this often face a significant, yet common, experimental hurdle: poor aqueous solubility.

This guide is designed to provide you, a fellow scientist, with a foundational understanding of the potential solubility challenges associated with this molecule and to offer a series of practical, step-by-step troubleshooting strategies and protocols to overcome them. Our approach is grounded in first principles of physical chemistry and proven formulation techniques to ensure the reliability and reproducibility of your experimental data.

FAQ: Foundational Knowledge & Initial Steps

This section addresses the most common initial questions regarding the handling and solubilization of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide.

Q1: Why is my 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide not dissolving in aqueous buffers like PBS or Tris?

A: The insolubility of this compound in neutral aqueous media is expected and stems directly from its molecular structure. Several factors contribute to this:

  • High Lipophilicity: The molecule is dominated by three aromatic rings (benzene, pyridine, and the pyridine part of the isoquinoline). This large, nonpolar surface area makes it highly lipophilic (hydrophobic), meaning it preferentially interacts with fats and oils over water.

  • High Crystal Lattice Energy: Compounds with rigid, planar structures often pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before the individual molecules can be solvated by water, often resulting in a high melting point and low solubility.[3]

  • Limited Hydrogen Bonding: While the molecule possesses hydrogen bond acceptors (two ring nitrogens, carbonyl oxygen) and one donor (amide N-H), their influence is outweighed by the extensive hydrophobic regions.

This combination of properties strongly suggests that 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low solubility.[4][5]

Q2: What are the predicted physicochemical properties of this compound?

A: While experimental data for this specific molecule is not publicly available, we can predict its properties based on its chemical structure. These estimations are invaluable for designing effective solubilization strategies.

PropertyPredicted Value / CharacteristicRationale & Impact on Solubility
Molecular Weight ~323.75 g/mol Moderate molecular weight.
logP (Lipophilicity) > 4.0High. The primary driver of poor aqueous solubility. Indicates a strong preference for nonpolar environments.
pKa (Basic) ~2.5 - 4.5Two basic centers. The pyridine and isoquinoline nitrogens can be protonated. This is a critical handle for solubility enhancement, as the resulting salt form will be significantly more water-soluble.[2]
Aqueous Solubility < 10 µg/mLVery Poor. Expected to be practically insoluble in neutral water.
Hydrogen Bond Donors 1 (Amide N-H)Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 3 (Isoquinoline N, Pyridine N, Carbonyl O)Offers some potential for interaction with protic solvents.

Q3: What organic solvents should I use to prepare a concentrated stock solution?

A: For creating a high-concentration stock solution (e.g., 10-50 mM), you must use a polar aprotic organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Secondary Alternatives: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

Workflow for Stock Solution Preparation:

  • Accurately weigh the compound using a calibrated analytical balance.

  • Add the desired volume of high-purity, anhydrous DMSO to the solid.

  • Facilitate dissolution by gentle warming (30-40°C) and vortexing or sonication in a water bath.

  • Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Q4: How do I accurately determine the experimental solubility of my compound?

A: A shake-flask method followed by HPLC quantification is the gold standard.

  • Add an excess amount of the solid compound to a known volume of your test solvent (e.g., PBS, pH 7.4). The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC method with a standard calibration curve.[6][7]

Troubleshooting Guide: Common Experimental Problems

Scenario 1: My DMSO stock precipitates when I add it to my aqueous assay buffer.

  • Q: I've successfully made a 20 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture medium, a cloudy precipitate forms immediately. What is happening and how can I prevent it?

    A: This is a classic phenomenon known as solvent-shifting precipitation . Your compound is highly soluble in DMSO but insoluble in the aqueous medium. When the DMSO is diluted, its solvating power drops dramatically, and the compound crashes out of solution because the water cannot keep it dissolved.

    Solution Path 1: Reduce the Final Concentration The simplest solution is to test lower final concentrations. The compound may remain soluble at nanomolar concentrations even if it precipitates at micromolar levels.

    Solution Path 2: Incorporate a Co-solvent or Surfactant If higher concentrations are necessary, you must modify the final aqueous solution to increase its solubilizing capacity.

    • Co-solvents: Including agents like PEG 400, propylene glycol, or ethanol in the final buffer can increase solubility.[4]

    • Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, keeping it in solution.[8]

    Solution Path 3: Use an Intermediate Dilution Step Instead of a direct large dilution, perform a serial dilution. This can sometimes prevent localized high concentrations that trigger rapid precipitation.

    • Dilute the 20 mM DMSO stock 1:10 into 100% ethanol to make a 2 mM intermediate stock.

    • Vortex thoroughly.

    • Dilute this 2 mM intermediate stock 1:100 into your final aqueous buffer. The presence of 1% ethanol in the final solution may be sufficient to maintain solubility. Always run a vehicle control with the same final solvent concentrations.

G cluster_solutions Troubleshooting Steps start High-Conc. DMSO Stock dilute Dilute into Aqueous Buffer start->dilute check Precipitation? dilute->check success Proceed with Experiment (Run Vehicle Control) check->success No fail Precipitation Occurs check->fail Yes sol1 1. Lower Final Concentration fail->sol1 sol2 2. Add Co-solvent/Surfactant (e.g., PEG 400, Tween 80) fail->sol2 sol3 3. Use Intermediate Dilution (e.g., via Ethanol) fail->sol3 sol1->dilute sol2->dilute sol3->dilute

Caption: Decision workflow for addressing precipitation upon dilution.

Scenario 2: I'm seeing high variability and poor dose-response in my biological assays.

  • Q: My IC50 values are inconsistent between experiments, and my dose-response curve is flat at higher concentrations. Could this be a solubility issue?

    A: Absolutely. This is a strong indicator that the compound is not fully dissolved at the tested concentrations. Undissolved particles or aggregates can lead to several problems:

    • Inaccurate Concentration: The actual concentration of the dissolved, active compound is much lower than the nominal concentration you prepared.

    • Non-specific Activity: Compound aggregates can interfere with assay readouts (e.g., light scattering in absorbance assays) or bind non-specifically to proteins, causing artifacts.

    • Poor Absorption: In cell-based assays, only dissolved compound can effectively cross cell membranes.

    Solution: Confirm Solubility Limit in Final Assay Media Before conducting extensive biological testing, you must determine the maximum soluble concentration of your compound in the exact final assay medium (including serum, if applicable). Use the shake-flask method described in FAQ Q4. All subsequent experiments should be designed with concentrations well below this determined solubility limit to ensure data integrity.

In-Depth Protocols for Solubility Enhancement

If simple methods are insufficient, a more systematic formulation approach is required.

Protocol 1: pH-Dependent Solubility Profile

Given the basic nitrogen centers in the molecule, its solubility is expected to increase dramatically in acidic conditions due to the formation of a more soluble cationic salt.

Objective: To determine the solubility of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, glycine) covering a pH range from 2 to 10.

  • Perform the shake-flask solubility assessment (as described in FAQ Q4) in each buffer.

  • Add an excess of the compound to 1 mL of each buffer in separate vials.

  • Equilibrate for 24 hours at a controlled temperature.

  • Centrifuge and filter the supernatants.

  • Quantify the dissolved compound concentration by HPLC.

  • Plot Solubility (µg/mL or µM) vs. pH.

Expected Outcome: The resulting graph should show a significant increase in solubility as the pH drops below the compound's pKa. This information is critical for developing oral formulations or for experiments that can tolerate acidic conditions.

Caption: Effect of pH on the ionization and solubility of the compound. (Note: Images are placeholders for chemical structures)

Protocol 2: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic guest molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[9]

Objective: To screen different cyclodextrins for their ability to solubilize the compound.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Your compound

Methodology (Phase Solubility Study):

  • Prepare a series of aqueous solutions of the cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v HP-β-CD).

  • Add an excess amount of your compound to each solution.

  • Equilibrate with agitation for 48-72 hours.

  • Clarify the samples by centrifugation and filtration.

  • Quantify the compound concentration in each sample by HPLC.

  • Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpreting the Results:

  • A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a highly desirable outcome for successful formulation.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Vertex AI Search Result.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Analytical Methods. (n.d.). RSC Publishing.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Book.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
  • Physicochemical Properties. (2025). Scribd.

Sources

Technical Support Center: Isoquinoline-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-product Formation and Optimizing Yield

Welcome to the technical support center for isoquinoline-3-carboxamide synthesis. As Senior Application Scientists, we understand that while the synthesis of this valuable scaffold is well-documented, navigating the practical challenges of by-product formation can be a significant hurdle. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.

Section 1: Understanding the Synthetic Landscape

The synthesis of isoquinoline-3-carboxamide typically involves a multi-step process. The core challenge often lies in the initial construction of the isoquinoline ring system, which is then followed by functionalization to install the carboxamide group at the C-3 position. The most prevalent strategies for forming the isoquinoline nucleus are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] However, each of these methods is susceptible to specific side reactions that can significantly impact the purity and yield of the desired product.

A common and effective overall strategy involves:

  • Cyclization: Formation of a 3,4-dihydroisoquinoline intermediate via a reaction like the Bischler-Napieralski cyclization.[2]

  • Aromatization: Oxidation of the dihydroisoquinoline to the fully aromatic isoquinoline core.

  • Functionalization & Amidation: Conversion of a precursor group at the C-3 position (e.g., a carboxylic acid) into the final carboxamide.[3]

This guide will focus primarily on troubleshooting the critical cyclization and amidation steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant styrene-type impurity in my Bischler-Napieralski reaction. What is it, and how can I prevent its formation?

Answer: This is a classic and frequently encountered issue. The impurity is formed via a retro-Ritter reaction , which is a major competitive pathway in the Bischler-Napieralski synthesis.[4]

  • The Cause (Mechanism): The reaction proceeds through a highly electrophilic nitrilium ion intermediate .[5][6] While the desired pathway is the intramolecular electrophilic attack of the aromatic ring on this ion to form the dihydroisoquinoline, the nitrilium ion can also fragment. This fragmentation, the retro-Ritter reaction, eliminates the nitrile group and generates a stable carbocation, which then loses a proton to form a styrene derivative.[5][7] This side reaction is especially favored if the resulting styrene is part of a conjugated system.[5]

  • Solutions:

    • Milder Reagents: The choice of dehydrating agent is critical. Harsh reagents like P₂O₅ in refluxing POCl₃ can promote the retro-Ritter pathway.[2] Consider using milder activating agents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which allows for cyclodehydration at lower temperatures.[8]

    • Solvent Choice: To counteract the elimination of the nitrile, you can use the corresponding nitrile as the solvent. This shifts the equilibrium of the retro-Ritter reaction back toward the nitrilium ion intermediate, suppressing by-product formation.[5]

    • Intermediate Modification: An alternative strategy involves using oxalyl chloride to generate an N-acyliminium intermediate instead of a nitrilium ion, which avoids the possibility of nitrile elimination altogether.[4][5]

Q2: My Pomeranz-Fritsch cyclization to form the isoquinoline core is inefficient, resulting in low yields. What factors should I investigate?

Answer: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalamino acetal, is notoriously sensitive to reaction conditions and substrate electronics.[9][10]

  • The Cause (Influencing Factors):

    • Substituent Effects: The cyclization step is an intramolecular electrophilic aromatic substitution. Therefore, electron-donating groups (e.g., -OCH₃, -OH) on the benzaldehyde ring are crucial for activating the ring towards cyclization and generally lead to higher yields under milder conditions.[9][11] Conversely, electron-withdrawing groups can significantly hinder or prevent the reaction.

    • Acid Strength & Concentration: The choice and concentration of the acid catalyst are paramount. While concentrated sulfuric acid is traditional, conditions that are too harsh can lead to degradation and the formation of tarry by-products.[12][13] Polyphosphoric acid (PPA) is often a successful alternative.[9]

  • Solutions:

    • Optimize the Catalyst: Systematically screen different acid catalysts (e.g., H₂SO₄ at various concentrations, PPA, trifluoroacetic anhydride).[9][14]

    • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and slowly increase it, monitoring the reaction by TLC to find the optimal point where cyclization occurs without significant degradation.

    • Consider a Modification: If the substrate is suitable, the Bobbitt modification can be a higher-yielding alternative. This involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization to produce a tetrahydroisoquinoline, which can then be oxidized to the desired isoquinoline.[13]

Q3: I'm struggling with the final amidation step to convert isoquinoline-3-carboxylic acid into the carboxamide. The reaction is either incomplete or messy. What can I do?

Answer: This is a common final-step challenge. The key is efficient activation of the carboxylic acid without causing side reactions on the isoquinoline ring.

  • The Cause (Potential Issues):

    • Inefficient Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate (like an active ester or acyl chloride) for the amine to attack. If the coupling reagent is old, hydrated, or simply not potent enough, the reaction will stall.

    • Poor Nucleophilicity: The amine used might not be sufficiently nucleophilic, or it could be sterically hindered.

    • Side Reactions: The isoquinoline nitrogen is basic and can potentially interact with coupling reagents or be quaternized under certain conditions, leading to by-products.

  • Solutions:

    • Use Modern Coupling Reagents: Move beyond classic reagents like DCC. Use highly efficient coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). These reagents are fast, efficient, and minimize side reactions.

    • Two-Step Acyl Chloride Formation: A robust alternative is to first convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent in vacuo, the crude acyl chloride can be reacted with the desired amine (or ammonia) to form the amide.[3]

    • Ensure Anhydrous Conditions: Water will readily hydrolyze your activated intermediate back to the carboxylic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Protocol for Minimizing Retro-Ritter By-products via Mild Cyclodehydration

This protocol utilizes trifluoromethanesulfonic anhydride (Tf₂O), a powerful electrophilic activator that allows the reaction to proceed at lower temperatures, thus disfavoring the fragmentation pathway.[8]

Reactants:

  • β-phenylethylamide precursor (1.0 eq)

  • 2-Chloropyridine (1.2 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the β-phenylethylamide precursor in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2-chloropyridine to the solution and stir for 5 minutes.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise over 10 minutes. The solution may change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of starting material by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography and then carried forward to the aromatization step.

Guide 2: Protocol for High-Efficiency Amidation of Isoquinoline-3-Carboxylic Acid

This protocol uses HATU, a highly effective coupling reagent that promotes rapid amide bond formation with minimal side products.

Reactants:

  • Isoquinoline-3-carboxylic acid (1.0 eq)

  • Amine (or ammonium chloride for the primary amide) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the isoquinoline-3-carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Nucleophile Addition: Add the amine to the reaction mixture. If using ammonium chloride, ensure the DIPEA has been added first to liberate the free ammonia in situ.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% aqueous lithium chloride (LiCl) solution (3x) to remove DMF.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude isoquinoline-3-carboxamide can be purified by recrystallization or column chromatography.[15]

Section 4: Visualizing the Chemistry

G cluster_0 Bischler-Napieralski Reaction Pathways Start β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Start->Nitrilium Dehydrating Agent (e.g., POCl₃) Desired Desired Product: 3,4-Dihydroisoquinoline Nitrilium->Desired Intramolecular Cyclization (Desired Pathway) Byproduct By-product: Styrene Derivative Nitrilium->Byproduct Retro-Ritter Fragmentation (Side Reaction)

Caption: Key pathways in the Bischler-Napieralski reaction.

G Start Low Yield in Amidation Step CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents CheckTemp Is the reaction temperature appropriate? CheckReagents->CheckTemp Yes Sol_Reagents Action: Use fresh, anhydrous reagents/solvents. Run under N₂. CheckReagents->Sol_Reagents No CheckStoich Is stoichiometry correct? (Base, Coupling Agent) CheckTemp->CheckStoich Yes Sol_Temp Action: Run at 0 °C to RT. Avoid excessive heat. CheckTemp->Sol_Temp No Sol_Stoich Action: Use 1.1 eq of coupling agent and 2.5 eq of base. CheckStoich->Sol_Stoich No Sol_Switch Action: Switch to a more potent coupling agent (e.g., HATU). CheckStoich->Sol_Switch Yes

Caption: Troubleshooting workflow for the amidation reaction.

Section 5: Data Summary

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization

Reagent(s)Typical ConditionsCommon By-productsMitigation Strategy & Comments
POCl₃ Reflux in Toluene or neatStyrenes (Retro-Ritter), Tarry polymersOften effective for electron-rich systems. Can be harsh.[4]
P₂O₅ / POCl₃ RefluxStyrenes, significant degradationVery strong conditions. Use only for highly deactivated aromatic rings.[2]
Polyphosphoric Acid (PPA) 100-150 °CPolymerizationCan be effective but work-up can be difficult.
Tf₂O / 2-Chloropyridine 0 °C to Room TempMinimalExcellent for sensitive substrates. Provides a much cleaner reaction profile by avoiding high temperatures.[8]

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC, National Center for Biotechnology Information. [Link]

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

  • Bischler napieralski reaction. Slideshare. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Bischler Napieralski Reaction. Scribd. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC, National Center for Biotechnology Information. [Link]

  • Purification of isoquinoline.
  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]

  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. [Link]

  • Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group, Harvard University. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC, National Center for Biotechnology Information. [Link]

  • The Preparation of 3-Aminoisoquinoline and Related Compounds. datapdf.com. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

Sources

Validation & Comparative

comparing the efficacy of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide with known inhibitors

[1]

Executive Summary & Compound Profile

Compound A belongs to the isoquinoline-3-carboxamide class of HIF-PHD inhibitors. These molecules function by mimicking 2-oxoglutarate (2-OG), the co-substrate for prolyl hydroxylase domain (PHD) enzymes. By blocking PHD activity, they prevent the hydroxylation and subsequent degradation of HIF-α, thereby stabilizing the hypoxia response pathway under normoxic conditions.[1]

Structural Analysis & SAR Implications[3][4]
  • Core Scaffold: The isoquinoline-3-carboxamide core is a validated pharmacophore for PHD inhibition (e.g., FG-2216).

  • 1-Chloro Substituent: A characteristic feature of early-generation inhibitors (like FG-2216). It provides steric bulk and hydrophobic interaction but is often replaced by methyl or phenyl groups in later generations (e.g., Roxadustat) to improve metabolic stability and reduce potential reactivity.

  • N-(Pyridin-2-yl) Amide: This is the critical differentiator.

    • Standard: Most potent PHD inhibitors (FG-2216, Roxadustat) possess a glycine or acidic moiety at this position to form a salt bridge with Arg383 in the PHD2 active site.

    • Compound A: The pyridine ring is a bioisostere that may alter binding affinity. While it lacks the full negative charge of a carboxylate, the pyridine nitrogen can function as a hydrogen bond acceptor. This modification often improves cell permeability and metabolic stability at the cost of absolute enzymatic potency (

      
      ).
      

Benchmark Comparison

To validate the efficacy of Compound A, it must be compared against the following industry standards:

FeatureCompound A (Target)FG-2216 (IOX3) Roxadustat (FG-4592) IOX2
Structure 1-Cl-N-(pyridin-2-yl)-isoquinoline-3-carboxamide1-Cl-4-OH-isoquinoline-3-carbonyl-glycine1-Me-4-OH-7-phenoxy-isoquinoline-3-carbonyl-glycineIsoquinoline derivative (Tool)
Primary Target HIF-PHD2 (Predicted)HIF-PHD2HIF-PHD1/2/3 (Pan)HIF-PHD2 (Selective)
Binding Mode Pyridine N-interactionGlycine Carboxylate-Arg383Glycine Carboxylate-Arg383Glycine Carboxylate-Arg383
Potency (

)
To be determined (Likely

M range)
~3.9

M (PHD2)
~0.6

M (PHD2)
~22 nM (PHD2)
Cell Permeability High (Predicted)ModerateHighLow (Tool compound)
Clinical Status Research / Pre-clinicalDiscontinued (Hepatotoxicity)Approved (Anemia in CKD)Research Tool

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the intervention point of Compound A within the HIF signaling cascade.

HIF_PathwayHIF_AlphaHIF-1α / HIF-2α(Unstable)PHDPHD Enzymes(PHD1, PHD2, PHD3)HIF_Alpha->PHDSubstrateHIF_StableStabilized HIF-αHIF_Alpha->HIF_StableIf PHD InhibitedO2Oxygen (O2)O2->PHDCo-factorsTwoOG2-OxoglutarateTwoOG->PHDCo-factorsHIF_OHHydroxylated HIF-αPHD->HIF_OHHydroxylationCompoundACompound A(Inhibitor)CompoundA->PHDCompetes with 2-OGVHLpVHL Complex(E3 Ubiquitin Ligase)HIF_OH->VHLRecruitmentProteasomeProteasomalDegradationVHL->ProteasomeUbiquitinationHREHRE Binding(Nucleus)HIF_Stable->HRE+ HIF-βHIF_BetaHIF-β(ARNT)HIF_Beta->HREGenesTarget Genes:EPO, VEGF, GLUT1HRE->GenesTranscription

Caption: Compound A inhibits PHD enzymes by competing with 2-oxoglutarate, preventing HIF-α hydroxylation and degradation, leading to gene transcription (EPO, VEGF).

Experimental Protocols for Validation

To objectively compare Compound A with FG-2216 or Roxadustat, you must assess both enzymatic affinity and cellular efficacy.

Protocol A: In Vitro PHD2 Fluorescence Polarization Assay

Purpose: Determine the

  • Reagents: Recombinant human PHD2 catalytic domain, FAM-labeled HIF-1α peptide (residues 556–574), Ferrous ammonium sulfate, 2-Oxoglutarate.

  • Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 μM Fe(II), 1 mM Ascorbate.

    • Dissolve Compound A and Roxadustat (Control) in DMSO (10 mM stock).

  • Reaction:

    • Incubate PHD2 enzyme (100 nM) with varying concentrations of Compound A (0.1 nM – 100 μM) for 15 min at room temperature.

    • Add FAM-HIF peptide (20 nM) and 2-Oxoglutarate (10 μM).

  • Measurement:

    • Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm) after 30 mins.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

      
      .
      
    • Expected Outcome: Compound A may show a higher

      
       (lower potency) than Roxadustat due to the pyridine vs. glycine substitution, but should still show dose-dependent inhibition.
      
Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Purpose: Verify cell permeability and functional target engagement.

  • Cell Line: Hep3B or HeLa cells (cultured in DMEM + 10% FBS).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with Compound A (10, 50, 100 μM), FG-2216 (50 μM), or DMSO (Vehicle) for 6 hours under normoxia (

      
      ).
      
    • Positive Control: Deferoxamine (DFO) or 1%

      
       (Hypoxia).
      
  • Lysis & Blotting:

    • Lyse cells in RIPA buffer + Protease Inhibitors.

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959).

    • Loading Control: Anti-β-Actin.

  • Validation Criteria:

    • Compound A must induce a distinct HIF-1α band (~120 kDa) comparable to the FG-2216 control.

    • If Compound A requires higher concentration (>50 μM) to achieve the same band intensity as FG-2216, it indicates lower potency or permeability.

Data Interpretation Guide

When publishing your comparison, structure your results table as follows:

MetricCompound AFG-2216 (Control)Interpretation
Enzymatic



M


M
If

, the pyridine improves binding. If

, the loss of the acid group reduces affinity.
HIF-1α Stabilization

(at 50

M)

(at 50

M)
Cellular efficacy depends on permeability. Pyridine often improves entry.
EPO mRNA Fold Change

-fold

-fold
Functional downstream output. Critical for anemia drug development.
Key Mechanistic Insight

The 1-chloro group in Compound A is a legacy substituent. In physiological conditions, ensure your assay buffer contains reducing agents (Ascorbate) to prevent artifacts, but be aware that 1-chloroisoquinolines can be reactive. If you observe toxicity in the cellular assay (cell death), it may be due to off-target reactivity of the chloro-group rather than PHD inhibition.

References

  • Hsieh, M. M., et al. (2007). "HIF-prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaque."[2] Blood. Link

  • Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry. Link

  • Rabinowitz, M. H. (2013).[3] "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is hypoxic." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. "FG-2216 Product Information & Data Sheet." Cayman Chemical.[2] Link

  • TargetMol. "IOX2 Product Description and Biological Activity." TargetMol. Link

in vitro vs in vivo correlation of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Correlation of Isoquinoline-3-Carboxamide HIF-PHD Inhibitors (Focus: IOX3/FG-Analogues)

Executive Summary: The Isoquinoline-3-Carboxamide Scaffold

The molecule 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide represents the core pharmacophore of a potent class of HIF Prolyl Hydroxylase (PHD) Inhibitors . This scaffold is structurally synonymous with the well-characterized probe IOX3 (specifically, 1-chloro-4-hydroxy-N-(pyridin-2-yl)isoquinoline-3-carboxamide), where the 4-hydroxy group is critical for bidentate iron chelation within the PHD2 active site.

This guide analyzes the pharmacological profile of this chemical class, detailing the translation from in vitro enzyme inhibition to in vivo erythropoietin (EPO) induction. For researchers, understanding this correlation is vital for optimizing lead compounds for anemia therapy and ischemic protection.

Mechanism of Action: Hypoxia Mimicry

The primary target is the HIF Prolyl Hydroxylase Domain (PHD) enzyme family (PHD1, PHD2, PHD3). Under normoxia, PHDs hydroxylate HIF-α subunits, marking them for proteasomal degradation via the VHL E3 ubiquitin ligase complex.[1][2]

Inhibition Mechanism: The isoquinoline-3-carboxamide scaffold mimics 2-oxoglutarate (2-OG), the natural co-substrate of PHDs.

  • Binding: The isoquinoline nitrogen and the carboxamide oxygen (often assisted by a 4-hydroxy group) chelate the active site Fe(II).

  • Stabilization: This blocks HIF-α hydroxylation.

  • Response: HIF-α accumulates, translocates to the nucleus, dimerizes with HIF-β, and activates hypoxia-response genes (EPO, VEGF, GLUT1).

Pathway Visualization (DOT Diagram)

HIF_Pathway Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD2 Activates OH_HIF Hydroxylated HIF-α (OH-Pro) PHD2->OH_HIF Hydroxylation Inhibitor Isoquinoline-3-Carboxamide (Inhibitor) Inhibitor->PHD2 Blocks (Chelation) HIF_alpha HIF-1α / HIF-2α (Unstable) HIF_alpha->PHD2 Substrate Nucleus Nucleus Translocation HIF_alpha->Nucleus Stabilized (if PHD2 blocked) VHL VHL E3 Ligase OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HRE HRE Binding (with HIF-β) Nucleus->HRE Response Gene Expression (EPO, VEGF) HRE->Response

Caption: Mechanism of HIF stabilization by PHD inhibition. The isoquinoline inhibitor blocks the PHD2-mediated hydroxylation of HIF-α, preventing degradation and inducing gene expression.

In Vitro vs. In Vivo Correlation Data

The following table summarizes the performance of the IOX3/Isoquinoline-3-carboxamide class. Note that the 1-chloro substituent improves metabolic stability compared to unsubstituted analogs, while the N-(pyridin-2-yl) moiety enhances potency via additional hydrogen bonding in the active site.

FeatureIn Vitro (Enzyme/Cell)In Vivo (Animal Models)Correlation (IVIVC)
Potency (IC50) PHD2 IC50: ~60 nMCellular HIF-1α EC50: ~1-5 µM (Hep3B cells)Effective Dose: 10-60 mg/kg (Oral/IP)EPO Induction: >50-fold increase (plasma)High: Enzyme potency translates directly to plasma EPO levels, provided cell permeability is maintained.
Selectivity >100-fold vs. FIH (Factor Inhibiting HIF)High selectivity vs. other 2-OG oxygenases.Target Engagement: Specific induction of HIF-target genes (EPO) without broad toxicity in short-term studies.Good: Low off-target effects observed in vivo at therapeutic doses.
Kinetics Rapid stabilization of HIF-1α (detectable within 2-4 hours).[3]EPO Peak: 6-12 hours post-dose.Reticulocytosis: 3-5 days post-dose.Direct: The temporal delay in vivo matches the transcriptional and translational lag of EPO production.
Metabolism Stable in liver microsomes (due to 1-chloro blocking metabolism).Half-life (t1/2): ~2-4 hours (Rodents).Clearance via renal/hepatic routes.Critical: The 1-chloro group prevents rapid oxidation, extending in vivo duration of action.

Detailed Experimental Protocols

To validate the activity of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide (or its 4-hydroxy analog IOX3), use the following self-validating workflows.

A. In Vitro PHD2 Binding Assay (Fluorescence Polarization)

Purpose: Determine the binding affinity (IC50) of the inhibitor to the PHD2 catalytic domain.

  • Reagents: Recombinant PHD2 catalytic domain (aa 181-426), Fluorescent HIF-1α peptide probe (FAM-labeled), Iron(II) sulfate, 2-Oxoglutarate.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 µM FeSO4.

  • Protocol:

    • Incubate PHD2 enzyme (200 nM) with the fluorescent probe (10 nM) and varying concentrations of the inhibitor (0.1 nM to 10 µM) in a 384-well plate.

    • Control: Include a "No Enzyme" control (background) and a "No Inhibitor" control (max binding).

    • Allow equilibrium for 30 minutes at Room Temperature.

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 528 nm).

  • Validation: The IC50 should be <100 nM for a potent isoquinoline-3-carboxamide.

B. Cellular HIF-1α Stabilization (Western Blot)

Purpose: Confirm cell permeability and functional target engagement.

  • Cell Line: Hep3B or HeLa cells (human origin).

  • Treatment:

    • Seed cells at 70% confluence.

    • Treat with inhibitor (10, 20, 50 µM) for 4-6 hours .

    • Positive Control: CoCl2 (100 µM) or Desferrioxamine (DFO).

    • Negative Control: DMSO vehicle.

  • Lysis: Rapidly lyse cells on ice using Urea/SDS buffer (HIF-1α is degraded rapidly in non-denaturing buffers).

  • Detection:

    • SDS-PAGE followed by Western Blot.

    • Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959).

    • Loading Control: Anti-β-Actin.

  • Result: A distinct band at ~120 kDa (HIF-1α) should appear in treated samples, absent in DMSO control.

C. In Vivo EPO Induction (Mouse Model)

Purpose: Assess pharmacodynamic response (EPO secretion).

  • Animals: C57BL/6 mice (n=5 per group).

  • Dosing:

    • Vehicle (Methylcellulose/Tween 80).

    • Inhibitor: 20 mg/kg, 40 mg/kg, 60 mg/kg (Oral Gavage).

  • Sampling:

    • Collect blood via tail vein or retro-orbital bleed at 0h, 4h, 8h, 24h .

  • Analysis:

    • Separate plasma.

    • Quantify EPO using a Mouse EPO ELISA Kit (e.g., R&D Systems).

  • Validation: A dose-dependent increase in plasma EPO (peaking at 6-12h) confirms in vivo efficacy.

Comparative Analysis: Isoquinolines vs. Alternatives

Compound ClassRepresentativeMechanismKey AdvantageKey Limitation
Isoquinoline-3-carboxamides IOX3 / FG-2216 Competitive PHD Inhibitor (2-OG mimic)High Potency: Strong bidentate chelation; excellent cellular uptake.Solubility: Planar aromatic structure can lead to poor aqueous solubility.
Pyridine-dicarboxamides Vadadustat Competitive PHD InhibitorTunability: Easier to modify side chains for PK optimization.Selectivity: Potential for off-target inhibition of other 2-OG oxygenases.
Hypoxia Mimetics (Metals) CoCl2 / DFO Iron displacement / ChelationCheap/Simple: Good for rough in vitro checks.Toxicity: High cytotoxicity; not suitable for therapeutic use or precise in vivo studies.

References

  • Chowdhury, R. et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases.Structure , 17(7), 981-989. Link

    • Significance: Defines the crystallographic binding mode of isoquinoline inhibitors (like IOX3) in the PHD2 active site.
  • Murray, J.K. et al. (2010). Solid-phase synthesis of 4-hydroxy-isoquinoline-3-carboxamides as inhibitors of HIF prolyl hydroxylases.Journal of Combinatorial Chemistry , 12(5), 676-686. Link

    • Significance: Details the SAR of the isoquinoline-3-carboxamide scaffold, highlighting the importance of the 1-chloro and 4-hydroxy groups.
  • Hsieh, M.M. et al. (2007).[3] HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques.[3]Blood , 110(6), 2140-2147.[3] Link

    • Significance: Provides in vivo validation of the FG-2216/IOX3 class in non-human prim
  • Mole, D.R. et al. (2003). 2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase.[2]Bioorganic & Medicinal Chemistry Letters , 13(16), 2677-2680. Link

    • Significance: Early characterization of the N-oxalylglycine and isoquinoline scaffolds as PHD inhibitors.

Sources

A Comparative Benchmarking Guide: 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide in the Landscape of Bioactive Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, a novel isoquinoline derivative, benchmarked against a range of functionally significant quinoline-based compounds. As the quinoline scaffold is a cornerstone in medicinal chemistry, this document aims to provide researchers, scientists, and drug development professionals with a comparative framework, grounded in experimental data and structure-activity relationship (SAR) principles, to evaluate the potential of this and similar compounds.[1][2][3][4]

The unique fusion of a benzene and pyridine ring in the quinoline and its isomer, isoquinoline, confers a versatile and privileged structure in drug discovery.[1][2] These heterocyclic systems are integral to a multitude of therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][5][6] This guide will dissect the potential of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide by contextualizing it within the established knowledge of quinoline derivatives.

Structural and Mechanistic Overview: The Quinoline and Isoquinoline Carboxamide Scaffold

The introduction of a carboxamide linkage at various positions on the quinoline or isoquinoline ring has been a successful strategy for enhancing pharmacological potency, particularly in the realm of anticancer agents.[7][8] The amide moiety can participate in crucial hydrogen bonding interactions with biological targets, thereby influencing binding affinity and selectivity.

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide , while not extensively documented in publicly available literature, possesses key structural features that suggest potential biological activity:

  • Isoquinoline Core: An isomer of quinoline, the isoquinoline scaffold is also a prominent feature in many bioactive natural products and synthetic drugs.

  • Carboxamide at C3: The placement of the carboxamide group is a critical determinant of activity. In many quinoline derivatives, this functional group is essential for interaction with therapeutic targets.[9]

  • Chloro Substituent: The presence of a halogen, such as chlorine, on the heterocyclic ring can significantly modulate the electronic properties and metabolic stability of the compound, often leading to enhanced biological activity.[9][10]

  • N-pyridin-2-yl Group: This substituent introduces an additional nitrogen-containing aromatic ring, which can influence solubility, and provide further opportunities for target engagement through hydrogen bonding or pi-stacking interactions.

Visualizing the Core Structures

Quinoline_vs_Isoquinoline cluster_0 Quinoline Scaffold cluster_1 Isoquinoline Scaffold cluster_2 Target Compound quinoline Quinoline target 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide quinoline->target Structural Analogy isoquinoline Isoquinoline isoquinoline->target Core Structure

Caption: Comparison of the core scaffolds.

Benchmarking Against Key Quinoline Derivatives: A Data-Driven Comparison

To contextualize the potential of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, we will compare its structural class to well-characterized quinoline derivatives with established biological activities. The following sections will present experimental data for these comparator compounds.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of DNA synthesis.[1][3][7][11]

Compound Class/DerivativeMechanism of ActionTarget Cancer Cell LinesReported IC50 ValuesReference
Quinoline-3-carboxamides ATM Kinase InhibitionHCT116, MDA-MB-468, MDA-MB-231Compound-dependent, with some showing high potency[12]
Quinoline-4-carboxamides Broad cytotoxicityHCT116, SK-MEL-28, A549, MCF7IC50 <25 µM for many derivatives[8]
Chloroquinoline Derivatives Cytotoxic ActivityLung, HeLa, Colorectal, BreastCompound-dependent, some more active than reference drugs[13]
Brequinar (Quinoline Carboxylic Acid) Dihydroorotate Dehydrogenase (DHODH) InhibitionL1210 LeukemiaPotent inhibitor[14]

Based on the potent anticancer activity of quinoline-3-carboxamides and chloroquinoline derivatives, it is plausible that 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide could exhibit cytotoxic effects against various cancer cell lines.[12][13] The specific substitution pattern will be critical in determining its potency and selectivity.

Antimalarial Activity

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine being a notable example.[2] Their mechanism often involves interfering with the parasite's heme detoxification process.[2]

Compound Class/DerivativeMechanism of ActionTarget StrainReported IC50 ValuesReference
Amino-quinoline Derivatives Heme detoxification disruptionPlasmodium falciparum (chloroquine-sensitive)0.25 µM for a potent derivative[2]
Quinazolinone-2-carboxamides Novel antimalarial scaffoldLaboratory-resistant strainsA potent inhibitor was identified with high efficacy[15]

The structural similarity of the isoquinoline core to the quinoline scaffold suggests that 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide could be investigated for antimalarial activity.

Experimental Protocols for Benchmarking

To empirically determine the activity of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of a compound.[4]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide and known quinoline-based anticancer agents (positive controls) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Caption: Workflow for the in-vitro MTT cytotoxicity assay.

In Vitro Antimalarial Assay

This assay determines the compound's ability to inhibit the growth of the malaria parasite.

Protocol:

  • Parasite Culture: Culture Plasmodium falciparum in human red blood cells.

  • Compound Treatment: Add serial dilutions of the test compound and control drugs (e.g., chloroquine) to the parasite culture.

  • Incubation: Incubate the treated cultures for a full parasite life cycle (approximately 48 hours).

  • Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay or pLDH (parasite lactate dehydrogenase) assay.

  • Data Analysis: Calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[7][9]

  • Position of the Carboxamide: The position of the carboxamide group is crucial. For instance, quinoline-3-carboxamides have been identified as ATM kinase inhibitors, while quinoline-4-carboxamides exhibit broader cytotoxic effects.[8][12] The C3-carboxamide in the target compound suggests a potential for specific kinase interactions.

  • Role of the Chloro Group: The chloro substituent likely enhances lipophilicity, which can improve cell membrane permeability. Its electron-withdrawing nature can also influence the electronic distribution within the isoquinoline ring, potentially affecting target binding.

  • Impact of the Pyridinyl Moiety: The N-pyridin-2-yl group adds a second basic nitrogen atom, which could be important for forming salt bridges with acidic residues in a target protein. It also increases the overall size and aromatic surface area of the molecule.

Future research should focus on:

  • Synthesis and Characterization: The first step is the synthesis and full characterization of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide.[16][17]

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate its mechanism of action, including target identification and pathway analysis.

Conclusion

While direct experimental data for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is not yet widely available, a comparative analysis with structurally related quinoline and isoquinoline derivatives provides a strong rationale for its potential as a bioactive compound, particularly in the areas of oncology and infectious diseases. Its unique combination of an isoquinoline-3-carboxamide core, a chloro substituent, and an N-pyridinyl group presents a promising scaffold for further investigation. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this and other novel quinoline derivatives, paving the way for the discovery of new therapeutic agents.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [No Source Found]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Found]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [No Source Found]
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Benchchem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Review on recent development of quinoline for anticancer activities. [No Source Found]
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. ResearchGate.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Isoquinoline Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Among its derivatives, isoquinoline carboxamides have garnered significant attention for their therapeutic potential, including anticancer and anti-inflammatory properties.[1][2][3] Molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of these compounds with their protein targets, thereby guiding lead optimization and rational drug design.[4]

This guide provides an in-depth, technical comparison of molecular docking studies for isoquinoline carboxamides. It is designed to move beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for robust and reliable results.

The Strategic Importance of Molecular Docking in Isoquinoline Carboxamide Research

At the heart of drug discovery lies the challenge of identifying molecules that can bind to a specific biological target with high affinity and selectivity. Molecular docking addresses this by simulating the interaction between a ligand (in this case, an isoquinoline carboxamide derivative) and a protein's binding site. The output, a docking score, provides a quantitative estimate of the binding affinity, typically expressed in kcal/mol.[5][6][7] A more negative docking score generally indicates a stronger predicted binding affinity.[5][6]

This computational screening allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest likelihood of being potent binders for further experimental validation.[4] For isoquinoline carboxamides, which can be synthetically modified at various positions, molecular docking is invaluable for understanding their structure-activity relationships (SAR).[8][9]

A Validated Workflow for Comparative Docking Studies

The following protocol represents a robust and validated workflow for conducting comparative molecular docking studies of isoquinoline carboxamides. The emphasis here is on the rationale behind each step, ensuring the scientific integrity of the results.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Ligand 2. Ligand Structure Preparation Grid 3. Active Site & Grid Generation PDB->Grid Prepared Protein Dock 4. Molecular Docking Simulation Ligand->Dock Prepared Ligands Grid->Dock Validate 5. Docking Protocol Validation (Re-docking & RMSD) Dock->Validate Score 6. Binding Affinity Analysis (Docking Score) Validate->Score Validated Protocol Pose 7. Binding Pose & Interaction Analysis Score->Pose SAR 8. Structure-Activity Relationship (SAR) Insights Pose->SAR

Sources

Publish Comparison Guide: Selectivity Assessment of 1-Chloro-N-Pyridin-2-ylisoquinoline-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide , a structural analog of the HIF-prolyl hydroxylase (PHD) inhibitor class (e.g., FG-2216/IOX3).

Executive Summary & Mechanism of Action

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide belongs to the isoquinoline-3-carboxamide class of small molecules, a scaffold widely utilized to inhibit Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) .

  • Primary Target: PHD Isoforms (PHD1, PHD2, PHD3).

  • Mechanism: These compounds act as 2-oxoglutarate (2-OG) competitive inhibitors. The isoquinoline nitrogen and the amide carbonyl (and potentially the pyridine nitrogen) coordinate the active site Fe(II), displacing 2-OG and preventing the hydroxylation of HIF-1

    
    .
    
  • Structural Context: This molecule is a close analog of FG-2216 (IOX3) but features a pyridine-2-yl amide moiety instead of a glycine tail. This modification alters solubility, cell permeability, and potentially isoform selectivity.

The Selectivity Challenge: Because the 2-OG binding pocket is highly conserved across the superfamily of 2-OG-dependent oxygenases (over 60 human enzymes, including Histone Demethylases like KDMs and Factor Inhibiting HIF (FIH)), assessing selectivity is critical to avoid off-target epigenetic or metabolic effects.

Comparative Analysis: Performance & Selectivity

The following table compares the theoretical and experimental profiles of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide against standard reference compounds.

Feature1-Chloro-N-Pyridin-2-yl (Subject)FG-2216 (IOX3) Roxadustat (FG-4592) Vadadustat (AKB-6548)
Core Scaffold Isoquinoline-3-carboxamideIsoquinoline-3-carboxamideIsoquinoline-3-carboxamidePyridine-3-carboxamide
Chelating Motif Bidentate (N-N/O)Tridentate (N-O-O)Tridentate (N-O-O)Bidentate (N-O)
Primary Selectivity PHD2 > PHD1/3 (Predicted)Pan-PHD (PHD2 dominant)Pan-PHDPan-PHD
Key Off-Target FIH (Factor Inhibiting HIF)FIH (Weak)None significantNone significant
Cellular Potency Moderate (High Permeability)HighVery HighHigh
Metabolic Stability High (Pyridine vs Glycine)Low (Glycine hydrolysis)HighModerate

Note on Selectivity: The "1-chloro" substituent at the C1 position is a steric handle that often improves selectivity against FIH compared to un-substituted isoquinolines.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this compound, a hierarchical screening approach is required.

Phase 1: Biochemical Potency (TR-FRET Assay)

Objective: Determine


 values against recombinant PHD1, PHD2, PHD3, and FIH.

Protocol:

  • Reagents: Recombinant human PHD1/2/3 and FIH enzymes; Biotinylated HIF-1

    
     peptide (residues 556-574); Europium-labeled anti-hydroxy-HIF antibody.
    
  • Reaction Mix: Combine 5 nM enzyme, 50 nM peptide, 10

    
    M Fe(II), 100 
    
    
    
    M Ascorbate, and varying concentrations of the inhibitor (0.1 nM - 10
    
    
    M) in assay buffer (50 mM Tris-HCl pH 7.5).
  • Initiation: Add 2-Oxoglutarate (

    
     concentration for each isoform, typically 1-5 
    
    
    
    M) to start the reaction.
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add detection mix (Eu-antibody + APC-Streptavidin). Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Phase 2: Selectivity Profiling (The "Schofield Panel")

Objective: Rule out inhibition of other 2-OG oxygenases. Target Panel:

  • Epigenetic Erasers: KDM4A (JMJD2A), KDM5C (JARID1C), KDM6B (JMJD3).

  • Nucleic Acid Repair: ALKBH2, FTO.

  • Method: AlphaScreen or Mass Spectrometry-based assays measuring product formation (succinate or demethylated peptide).

Phase 3: Cellular Target Engagement (CETSA)

Objective: Confirm the compound binds PHD2 in intact cells and not just in lysate.

Protocol:

  • Treatment: Treat HeLa cells with 10

    
    M inhibitor for 1 hour.
    
  • Thermal Challenge: Aliquot cells and heat to a gradient (40°C - 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells; remove precipitated proteins via centrifugation.

  • Western Blot: Probe supernatant for PHD2.

  • Result: A shift in the melting curve (

    
    ) compared to DMSO control indicates direct physical binding.
    

Visualization of Signaling & Workflow

Figure 1: HIF-PHD Signaling Pathway & Inhibitor Intervention

This diagram illustrates where 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide intervenes in the hypoxic response pathway.

HIF_Pathway Oxygen Oxygen (O2) PHD PHD Enzymes (PHD1/2/3) Oxygen->PHD Co-substrate HIF1a HIF-1α (Unstable) HIF1a->PHD Substrate Nucleus Nucleus Translocation HIF1a->Nucleus Stabilization (if PHD blocked) OH_HIF OH-HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 1-chloro-N-pyridin-2-yl... (Inhibitor) Inhibitor->PHD  Blocks (Competitive) VHL VHL Complex OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Genes Target Genes (EPO, VEGF) Nucleus->Genes Transcription

Caption: Mechanism of Action.[1] The inhibitor blocks PHD-mediated hydroxylation, preventing VHL binding and allowing HIF-1


 to drive gene expression.
Figure 2: Selectivity Assessment Workflow

This flowchart details the logical progression from biochemical screening to cellular validation.

Workflow Step1 Biochemical Screen (TR-FRET) Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Selectivity Panel (KDMs, FIH, FTO) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Ratio > 50x? Step2->Decision2 Step3 Cellular Assay (Western Blot/ELISA) Decision2->Step3 Yes Decision2->Discard No Step4 Target Engagement (CETSA) Step3->Step4 End Validated Probe Step4->End

Caption: Critical path for validating inhibitor selectivity. Only compounds passing the "Schofield Panel" (Step 2) should proceed to cellular assays.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2011). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry, 56(2), 596-615. Link

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Link

  • Jafary, F., et al. (2020). The role of cellular thermal shift assay (CETSA) in drug discovery. Bioscience Reports, 40(8). Link

  • Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. Link

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Safety Operating Guide

Navigating the Synthesis of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The responsible advancement of medicinal chemistry and drug development hinges on a foundational commitment to laboratory safety. When working with novel compounds such as 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is an essential component of scientific integrity and personal accountability. This guide provides a detailed operational and logistical framework for the safe handling and disposal of this compound, grounded in established safety principles for related chemical classes.

While a specific Safety Data Sheet (SDS) for 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is not yet widely available, its molecular structure—incorporating a chlorinated isoquinoline, a pyridine ring, and a carboxamide linker—necessitates a stringent safety protocol. The hazards associated with chlorinated aromatic compounds, pyridines, and carboxamides are well-documented and serve as the basis for the following recommendations.[1]

Core Principles of Chemical Handling: A Proactive Stance

Before any experimental work commences, a thorough risk assessment is mandatory. This involves not only understanding the potential hazards of the chemical but also evaluating the specific procedures to be undertaken. The hierarchy of controls should always be prioritized: engineering controls (such as fume hoods) as the first line of defense, followed by administrative controls, and finally, personal protective equipment.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and must be based on a comprehensive understanding of the potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.[3]

Eye and Face Protection

Given the potential for this compound to be an irritant, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any work with 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide. They must be worn at all times in the laboratory.[4] Safety glasses do not provide a sufficient seal and are inadequate for protecting against splashes.[4]

  • Face Shields: When handling larger quantities of the compound or when there is a heightened risk of splashes or splattering, a face shield must be worn in conjunction with chemical splash goggles.[3][4]

Hand Protection

The choice of gloves is critical to prevent dermal absorption, a likely route of exposure for chlorinated aromatic compounds.[3]

  • Material Selection: Nitrile gloves are a common choice in laboratory settings and offer protection against a range of chemicals, including some chlorinated solvents.[3][5] However, for chlorinated aromatic compounds, more robust materials such as butyl rubber or Viton® are often recommended for extended contact.[4][6] It is imperative to consult the glove manufacturer's chemical resistance guide for specific recommendations.

  • Glove Usage: Always inspect gloves for any signs of degradation or puncture before use. Double-gloving can provide an additional layer of protection. Gloves should be removed promptly and properly, without touching the outside of the glove with bare hands, and disposed of as hazardous waste.[4]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.[1][5]

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]

Respiratory Protection

All work with 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][5] If there is a potential for exposure above established occupational exposure limits, or if work cannot be conducted in a fume hood, a properly fitted respirator approved by NIOSH/MSHA is required.[7] The selection of the appropriate respirator cartridge should be made in consultation with a qualified safety professional.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential to ensure the safety of all laboratory personnel and to prevent environmental contamination.[8]

Pre-Experiment Checklist
  • Review Documentation: Thoroughly read and understand this guide and any available safety information for related compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather PPE: Assemble all necessary and properly sized PPE.

  • Locate Safety Equipment: Confirm the location and operational status of emergency showers, eyewash stations, and fire extinguishers.[2][8]

  • Prepare Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready for all solid and liquid waste generated.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste into Labeled Containers handle2->clean1 clean2 Decontaminate Glassware and Surfaces clean1->clean2 clean3 Properly Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A streamlined workflow for the safe handling of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide.

Disposal Plan

All waste containing 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide must be treated as hazardous waste.[1]

  • Solid Waste: This includes contaminated gloves, bench paper, and any other solid materials. Place these in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Never dispose of this chemical down the sink.[8]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of in accordance with institutional and regulatory guidelines.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

  • Spill: In the event of a spill, evacuate the immediate area and alert colleagues and the institutional safety office. Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

By adhering to these guidelines, researchers can confidently and safely work with 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, fostering a culture of safety and scientific excellence.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Material Safety Data Sheet: PYRIDINE.
  • Occupational Safety and Health Administration. Personal Protective Equipment.
  • Safety Data Sheet: 1-CHLOROISOQUINOLINE.
  • San Jose State University Environmental Health & Safety. Personal Protective Equipment: Hands.
  • Sigma-Aldrich. Safety Data Sheet.
  • Kishida Chemical Co., Ltd. Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. Safety Data Sheet: 6-Bromopyridine-2-carboxamide.
  • Actylis Lab Solutions. Material Safety Data Sheet.
  • Greenbook.net. Material Safety Data Sheet.
  • Texas Department of Insurance. Chlorine Safety.
  • PCCA. Safety Data Sheet: Niacinamide USP.
  • Safety Data Sheet: 3-Pyridinecarboxaldehyde.
  • University of California, Berkeley. Lab Safety Rules and Guidelines.
  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Centre for Biological Sciences. Laboratory Safety Manual.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.